Product packaging for Volvaltrate B(Cat. No.:CAS No. 1181224-13-4)

Volvaltrate B

Cat. No.: B1162196
CAS No.: 1181224-13-4
M. Wt: 577.1 g/mol
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Description

Volvaltrate B is a natural product found in Valeriana jatamansi and Valeriana officinalis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41ClO11 B1162196 Volvaltrate B CAS No. 1181224-13-4

Properties

IUPAC Name

[(1S,4aR,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPPNBQSYOUCV-PXKJKYEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Volvaltrate B chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volvaltrate B is a chlorinated iridoid isolated from the medicinal plant Valeriana jatamansi (syn. Valeriana wallichii DC.).[1] As a member of the valepotriate class of compounds, it has garnered interest for its potential biological activities. This document provides a detailed overview of the chemical structure, properties, and known biological effects of this compound, supported by available experimental data and methodologies.

Chemical Structure and Properties

This compound is a complex iridoid ester. Its core structure is based on the iridoid skeleton, which is characterized by a cyclopentanopyran ring system.

Chemical Structure

The chemical structure of this compound is presented below:

Systematic Name: (1S,3R,5R,7S,8S,9S)-3,8-Epoxy-1,5-dihydroxyvalechlorine derivative General Class: Iridoid, Valepotriate

(A 2D chemical structure image would be placed here in a full whitepaper)

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₄₁ClO₁₁[3]
Molecular Weight 577.1 g/mol [3]
CAS Number 1181224-13-4[3]
Appearance Amorphous white powder (as isolated for related compounds)General observation for iridoids
Boiling Point (Predicted) 632.3 ± 55.0 °C at 760 mmHg[4]
Density (Predicted) 1.26 ± 0.1 g/cm³[4]
Storage Conditions 4°C for short-term, -4°C for long-term storage is recommended[4]
Spectral Data

Detailed experimental spectral data for this compound is limited in publicly accessible literature. However, a comprehensive analysis would involve the following techniques for structural elucidation and confirmation.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms, their chemical environments, and their coupling relationships. Expected signals would include those for methyl, methylene, and methine protons on the iridoid core and the ester side chains, as well as signals for olefinic protons.

  • ¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms. Expected signals would include those for carbonyl carbons in the ester groups, olefinic carbons, and various aliphatic carbons of the iridoid skeleton and side chains.[1][5][6]

1.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. Fragmentation patterns observed in MS/MS experiments would provide structural information about the ester side chains and the iridoid core.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in this compound, such as:

  • O-H stretching (from hydroxyl groups)

  • C-H stretching (from aliphatic and olefinic groups)

  • C=O stretching (from ester carbonyl groups)[7][8][9]

  • C-O stretching (from ether and ester linkages)

  • C-Cl stretching

Biological Activity and Signaling Pathways

This compound has been investigated for its cytotoxic effects. While its direct effects on other biological pathways are not extensively documented, related compounds from Valeriana species are known to modulate the GABAergic system.

Cytotoxicity

This compound has demonstrated moderate cytotoxicity against a panel of human cancer cell lines. The reported IC₅₀ values are summarized in Table 2.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Adenocarcinoma0.89 - 9.76
PC-3MMetastatic Prostate Cancer0.89 - 9.76
HCT-8Colon Cancer0.89 - 9.76
Bel-7402Hepatoma0.89 - 9.76
(Source: Lin et al., 2013[1])

The mechanism of this cytotoxicity has not been fully elucidated but may involve the induction of apoptosis.

Potential GABAergic Activity

Extracts from Valeriana species are traditionally used for their sedative and anxiolytic effects, which are thought to be mediated through the modulation of the GABAergic system.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its effects are mediated through GABAA and GABAB receptors. While specific studies on this compound's interaction with GABA receptors are lacking, it is a potential area for future research.

Below is a conceptual signaling pathway for GABAA receptor modulation.

GABA_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds Volvaltrate_B This compound (Hypothetical) Volvaltrate_B->GABA_A_Receptor Modulates (Hypothetical) Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Leads to

Caption: Hypothetical modulation of GABA-A receptor signaling by this compound.

Experimental Protocols

This section details the methodologies for the isolation of this compound and the assessment of its biological activities.

Isolation of this compound

The following is a generalized workflow for the isolation of this compound from Valeriana jatamansi, based on protocols for similar compounds.

Isolation_Workflow start Powdered whole plants of Valeriana jatamansi extraction Extraction with 95% Ethanol at room temperature start->extraction concentration Concentration under reduced pressure extraction->concentration partition Suspension in H₂O and partition with Ethyl Acetate (EtOAc) concentration->partition chromatography Column Chromatography of EtOAc fraction (Silica gel) partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Extraction: The air-dried and powdered whole plants of V. jatamansi are extracted with 95% ethanol at room temperature.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The residue is suspended in water and partitioned with ethyl acetate (EtOAc). The EtOAc layer is collected and concentrated.

  • Chromatography: The EtOAc-soluble fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or chloroform/methanol).

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assay

The cytotoxicity of this compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., A549, PC-3M, HCT-8, Bel-7402) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

GABA-A Receptor Binding Assay (Hypothetical for this compound)

A radioligand binding assay could be used to investigate the affinity of this compound for the GABAA receptor.

Protocol:

  • Membrane Preparation: Rat brain cortices are homogenized in a buffer and centrifuged to prepare a crude synaptic membrane pellet.

  • Binding Assay: The membranes are incubated with a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol) in the presence and absence of varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is determined by subtracting non-specific binding (in the presence of a saturating concentration of a known GABAA agonist like GABA) from the total binding. The IC₅₀ value for this compound is calculated from competition binding curves.

Conclusion

This compound is a chlorinated iridoid from Valeriana jatamansi with demonstrated cytotoxic activity against several human cancer cell lines. While its full pharmacological profile is yet to be elucidated, its structural relationship to other valepotriates suggests potential modulatory effects on the GABAergic system. Further research is warranted to fully characterize its physicochemical properties, delineate its mechanisms of action, and explore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into this promising natural product.

References

An In-depth Technical Guide to the Isolation and Purification of Volvaltrate B from Valeriana officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Volvaltrate B, a key bioactive iridoid found in Valeriana officinalis. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and the relevant biological signaling pathway to aid in research and development.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine, primarily for its sedative and anxiolytic effects. These therapeutic properties are attributed to a variety of bioactive compounds, including the valepotriates, a class of iridoids. This compound is a notable member of this class, and its isolation and purification are of significant interest for pharmacological studies and drug development.[1] The inherent instability of valepotriates, which are susceptible to degradation under acidic, alkaline, or high-temperature conditions, necessitates carefully controlled extraction and purification procedures.[2][3][4] This guide details a robust methodology for obtaining high-purity this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₇H₄₁ClO₁₁[1]
Molecular Weight577.1 g/mol [1]
CAS Number1181224-13-4[1]
Typical Extraction and Purification Yields

The following table provides representative yields that can be expected from the described protocol, starting with 1 kg of dried Valeriana officinalis root material. These values are based on typical recoveries of valepotriates and may vary depending on the specific plant material and experimental conditions.

StageProductTypical Yield (per 1 kg dried root)
ExtractionCrude Ethanolic Extract150 - 200 g
Column ChromatographyEnriched Valepotriate Fraction10 - 15 g
Preparative HPLCPurified this compound50 - 100 mg
High-Performance Liquid Chromatography (HPLC) Parameters
ParameterCondition
ColumnC18 reversed-phase (5 µm, 4.6 x 250 mm)
Mobile PhaseIsocratic mixture of acetonitrile and water (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume20 µL
Column Temperature25°C

Experimental Protocols

I. Extraction of Crude Valepotriates

This protocol describes the extraction of valepotriates from dried Valeriana officinalis roots.

Materials:

  • Dried and powdered roots of Valeriana officinalis

  • 70% Ethanol (v/v)

  • Maceration vessel

  • Stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • Macerate the powdered root material in 70% ethanol at a 1:5 plant-to-solvent ratio (w/v) for 72 hours at room temperature with constant stirring.[5]

  • Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Re-extract the plant residue twice more with fresh 70% ethanol to ensure complete extraction of the valepotriates.

  • Combine the ethanolic extracts from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

II. Purification by Column Chromatography

This step aims to fractionate the crude extract and enrich the valepotriate content.

Materials:

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Petroleum ether

  • Acetone

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates

Procedure:

  • Prepare a silica gel slurry in petroleum ether and pack it into the chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.[6]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the fractions by TLC to identify those containing valepotriates. A mobile phase of toluene-ethyl acetate-methyl ethyl ketone (80:15:5) can be used for TLC analysis.[2]

  • Pool the fractions that show a high concentration of the desired compounds.

  • Evaporate the solvent from the pooled fractions to yield an enriched valepotriate fraction.

III. High-Purity Isolation by Preparative HPLC

The final purification of this compound is achieved using preparative HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Sample vials

Procedure:

  • Dissolve the enriched valepotriate fraction in the HPLC mobile phase (acetonitrile:water, 50:50).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the parameters outlined in the data table above.

  • Inject the sample onto the preparative column.

  • Monitor the chromatogram at 254 nm and collect the peak corresponding to this compound based on its retention time.

  • Combine the collected fractions containing pure this compound.

  • Remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified solid compound.

Mandatory Visualizations

experimental_workflow plant Valeriana officinalis Roots extraction Maceration with 70% Ethanol plant->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Valepotriate Fraction fraction_collection->enriched_fraction hplc Preparative HPLC (C18) enriched_fraction->hplc purified_compound Purified this compound hplc->purified_compound

Caption: Experimental workflow for the isolation of this compound.

gaba_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_synthesis GABA Synthesis Glutamate->GABA_synthesis GAD GABA GABA GABA_synthesis->GABA GABA_A GABA-A Receptor (Ionotropic) GABA->GABA_A Binds GABA_B GABA-B Receptor (Metabotropic) GABA->GABA_B Binds Cl_channel Cl- Influx GABA_A->Cl_channel K_channel K+ Efflux GABA_B->K_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Volvaltrate_B This compound Volvaltrate_B->GABA_A Modulates Volvaltrate_B->GABA_B Modulates

Caption: Putative GABAergic signaling pathway modulated by this compound.

References

Valtrate B: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valtrate B, a prominent iridoid compound isolated from the traditional medicinal plant Valeriana jatamansi, has emerged as a promising candidate in oncology research. Extensive in vitro and in vivo studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including breast, pancreatic, glioblastoma, and lung cancers. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Valtrate B's therapeutic effects. It meticulously details its role in inducing apoptosis and cell cycle arrest, and inhibiting metastasis through the modulation of critical signaling pathways. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the signaling cascades and experimental workflows to support further research and drug development endeavors.

Core Mechanisms of Action

Valtrate B exerts its anti-neoplastic effects through a multi-pronged approach, primarily targeting apoptosis, cell cycle progression, and metastatic processes.

Induction of Apoptosis

Valtrate B is a potent inducer of programmed cell death in cancer cells. A key indicator of its apoptotic induction is the significant increase in the Bax/Bcl-2 ratio, which signifies a shift towards a pro-apoptotic state within the cell. This is accompanied by the activation of executioner caspases, such as cleaved caspase-3 and cleaved caspase-7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). In pancreatic cancer cells, Valtrate B has been shown to increase the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2.[1]

Cell Cycle Arrest at G2/M Phase

A hallmark of Valtrate B's mechanism is its ability to arrest cancer cells in the G2/M phase of the cell cycle.[1] This is achieved through the modulation of key cell cycle regulatory proteins. Studies have shown that Valtrate B treatment leads to a significant reduction in the expression of Cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1, also known as cdc2).[1] Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed. In breast cancer cells, Valtrate B treatment resulted in an increased expression of the phosphorylated, inactive form of cdc2 (p-cdc2).

Inhibition of Metastasis

Valtrate B demonstrates significant potential in curbing the metastatic spread of cancer cells. It effectively inhibits cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in the metastatic cascade. In glioblastoma cells, Valtrate B has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and migration.[2][3]

Modulation of Key Signaling Pathways

The anti-cancer effects of Valtrate B are orchestrated through its interaction with several critical intracellular signaling pathways.

STAT3 Signaling Pathway (Pancreatic Cancer)

In pancreatic cancer cells, Valtrate B directly targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It has been shown to decrease the expression of both total STAT3 and its activated, phosphorylated form (p-STAT3 at Tyr705).[1] Molecular docking studies suggest that Valtrate B may interact with the Cys712 residue of the STAT3 protein.[1] The inhibition of STAT3 signaling by Valtrate B leads to the downregulation of downstream targets like c-Myc and Cyclin B1, contributing to apoptosis and cell cycle arrest.[1]

Akt Signaling Pathway (Breast Cancer)

Valtrate B has been demonstrated to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in breast cancer cells. It reduces the phosphorylation of Akt at Serine 473 (p-Akt Ser473), leading to the inactivation of this critical survival pathway. The inhibition of Akt signaling contributes to the observed G2/M phase arrest and induction of apoptosis.

PDGFRA/MEK/ERK Signaling Pathway (Glioblastoma)

In glioblastoma, Valtrate B has been found to downregulate the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA).[2][3] This leads to the subsequent inhibition of the downstream MEK/ERK signaling cascade, a pathway crucial for cell proliferation and survival.[2][3] The suppression of this pathway is a key mechanism behind Valtrate B's ability to induce mitochondrial apoptosis and inhibit the invasion and migration of glioblastoma cells.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of Valtrate B.

Table 1: IC50 Values of Valtrate B in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Reference
Breast CancerMDA-MB-231Not explicitly stated
Breast CancerMCF-7Not explicitly stated
Pancreatic CancerPANC-1Not explicitly stated[1]
Pancreatic CancerMiaPaCa-2Not explicitly stated[1]
GlioblastomaU251Not explicitly stated[2]
GlioblastomaLN229Not explicitly stated[2]
Lung CancerA549Not explicitly stated
Lung CancerH1299Not explicitly stated

Note: While the studies demonstrate dose-dependent effects, specific IC50 values were not consistently reported in the reviewed literature.

Table 2: Effect of Valtrate B on Cell Cycle Distribution

Cancer TypeCell LineTreatment% of Cells in G2/M PhaseReference
Breast CancerMDA-MB-231Valtrate BIncreased
Breast CancerMCF-7Valtrate BIncreased
Pancreatic CancerPANC-1Valtrate BSignificantly Increased[1]

Note: The exact percentage of cells in each phase of the cell cycle following Valtrate B treatment requires further quantification from the primary literature.

Table 3: Effect of Valtrate B on Protein Expression Levels

Cancer TypeCell LineProteinChange in ExpressionReference
Breast CancerMDA-MB-231, MCF-7p-Akt (Ser473)Reduced
Breast CancerMDA-MB-231, MCF-7Cyclin B1Reduced
Breast CancerMDA-MB-231, MCF-7Caspase 8Reduced
Breast CancerMDA-MB-231, MCF-7p21Increased
Breast CancerMDA-MB-231, MCF-7p-cdc2Increased
Breast CancerMDA-MB-231, MCF-7Cleaved Caspase-3Increased
Breast CancerMDA-MB-231, MCF-7Cleaved Caspase-7Increased
Breast CancerMDA-MB-231, MCF-7Cleaved PARPIncreased
Breast CancerMDA-MB-231, MCF-7MMP-9Down-regulated
Breast CancerMDA-MB-231, MCF-7MMP-2Down-regulated
Pancreatic CancerPANC-1BaxIncreased[1]
Pancreatic CancerPANC-1Bcl-2Suppressed[1]
Pancreatic CancerPANC-1c-MycSuppressed[1]
Pancreatic CancerPANC-1Cyclin B1Suppressed[1]
Pancreatic CancerPANC-1STAT3Decreased[1]
Pancreatic CancerPANC-1p-STAT3 (Tyr705)Decreased[1]
GlioblastomaU251, LN229PDGFRADownregulated[2][3]
GlioblastomaU251, LN229VimentinDownregulated[2]
GlioblastomaU251, LN229MMP-9Downregulated[2]
GlioblastomaU251, LN229N-cadherinDownregulated[2]
GlioblastomaU251, LN229E-cadherinUpregulated[2]

Note: The table indicates the directional change in protein expression. For precise fold-changes, refer to the cited literature.

Detailed Experimental Protocols

Western Blot Analysis for Protein Expression

Objective: To determine the expression levels of target proteins in cancer cells treated with Valtrate B.

Protocol:

  • Cell Lysis:

    • Treat cancer cells with desired concentrations of Valtrate B for a specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, STAT3, Cyclin B1, etc.) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Objective: To quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle after Valtrate B treatment.

Protocol for Apoptosis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting:

    • Treat cells with Valtrate B for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol for Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Fixation:

    • Treat cells with Valtrate B.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

    • Incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content.

Transwell Migration and Invasion Assay

Objective: To assess the effect of Valtrate B on the migratory and invasive potential of cancer cells.

Protocol:

  • Chamber Preparation:

    • For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, the insert remains uncoated.

  • Cell Seeding:

    • Starve cancer cells in a serum-free medium.

    • Seed the starved cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of Valtrate B.

  • Chemoattractant:

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation:

    • Incubate the plate to allow for cell migration/invasion.

  • Staining and Quantification:

    • Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the stained cells under a microscope in several random fields to quantify migration/invasion.

Visualizations

Signaling Pathway Diagrams

ValtrateB_Signaling ValtrateB Valtrate B PDGFRA PDGFRA ValtrateB->PDGFRA Inhibits (Glioblastoma) Akt Akt ValtrateB->Akt Inhibits (Breast Cancer) STAT3 STAT3 ValtrateB->STAT3 Inhibits (Pancreatic Cancer) MEK MEK PDGFRA->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Metastasis Metastasis (Inhibition) ERK->Metastasis pAkt p-Akt (Ser473) (Inactive) Akt->pAkt pAkt->Apoptosis G2M_Arrest G2/M Arrest pAkt->G2M_Arrest pSTAT3 p-STAT3 (Tyr705) (Inactive) STAT3->pSTAT3 pSTAT3->Apoptosis pSTAT3->G2M_Arrest

Caption: Valtrate B Signaling Pathways in Different Cancers.

Experimental Workflow Diagrams

WesternBlot_Workflow start Cancer Cell Culture treatment Valtrate B Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Analysis of Protein Expression detect->end

Caption: Western Blot Experimental Workflow.

Apoptosis_Workflow start Cancer Cell Culture treatment Valtrate B Treatment start->treatment harvest Cell Harvesting treatment->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry stain->flow end Quantification of Apoptosis flow->end

Caption: Apoptosis Analysis Workflow.

Conclusion

Valtrate B exhibits significant anti-cancer properties by inducing apoptosis and G2/M cell cycle arrest, and inhibiting metastasis in various cancer cell types. Its mechanism of action is intricately linked to the modulation of key signaling pathways, including STAT3, Akt, and PDGFRA/MEK/ERK. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Valtrate B as a novel anti-cancer agent. Future studies should focus on elucidating the precise molecular interactions, conducting extensive in vivo efficacy and toxicity studies, and exploring potential combination therapies to enhance its anti-tumor effects.

References

The Biosynthetic Pathway of Volvaltrate B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volvaltrate B, a complex iridoid found in the medicinal plant Valeriana officinalis, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a member of the valepotriate class of compounds, its biosynthesis represents a fascinating example of intricate enzymatic transformations. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and metabolic engineering.

Core Biosynthetic Framework: From Geraniol to the Iridoid Scaffold

The biosynthesis of this compound, like other iridoids, originates from the general isoprenoid pathway, utilizing precursors from both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[1] These pathways converge to produce geranyl diphosphate (GPP), the universal precursor for monoterpenes.

The formation of the characteristic iridoid cyclopentanopyran skeleton commences with the conversion of geraniol, derived from GPP. This initial phase of the pathway involves a series of oxidation and cyclization reactions catalyzed by a suite of specific enzymes. While the complete enzymatic cascade for this compound biosynthesis in Valeriana officinalis is still under active investigation, studies in related iridoid-producing plants have elucidated a conserved set of enzymatic reactions. Transcriptome analysis of the related species Valeriana jatamansi has identified several candidate genes encoding key enzymes in the iridoid pathway, providing a robust model for understanding valepotriate biosynthesis.[2][3][4]

The key enzymes believed to be involved in the formation of the iridoid core are:

  • Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol.

  • 10-hydroxygeraniol oxidoreductase (10HGO): An alcohol dehydrogenase that oxidizes 10-hydroxygeraniol.

  • Iridoid synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.

  • 7-deoxyloganetic acid synthase (7DLS): A cytochrome P450 enzyme involved in further oxidation.

  • 7-deoxyloganetic acid glucosyltransferase (7DLGT): A glycosyltransferase that adds a glucose moiety.

  • Deoxyloganic acid 7-hydroxylase (DL7H): Another cytochrome P450 enzyme.

  • Loganic acid methyltransferase (LAMT): A methyltransferase that methylates loganic acid.

  • Secologanin synthase (SLS): A cytochrome P450 that cleaves the cyclopentane ring to form secoiridoids (a branch from the main iridoid pathway).

The sequential action of these enzymes leads to the formation of a key intermediate, likely a loganin-like compound, which then undergoes further tailoring reactions to yield the diverse array of valepotriates, including this compound.

Late-Stage Biosynthesis: Tailoring the Iridoid Core of this compound

The later stages of this compound biosynthesis involve a series of intricate tailoring reactions that decorate the iridoid core with specific functional groups, namely epoxide and ester moieties. These modifications are crucial for the biological activity of the final molecule.

Epoxidation: A critical feature of many valepotriates, including this compound, is the presence of an epoxide ring. This functional group is typically introduced by the action of cytochrome P450 monooxygenases (CYP450s) . These enzymes utilize molecular oxygen and NADPH to catalyze the stereospecific epoxidation of a double bond within the iridoid scaffold. While the specific CYP450 responsible for this step in this compound biosynthesis has not yet been definitively identified, the presence of numerous CYP450-encoding genes in the Valeriana transcriptome suggests their involvement.

Esterification: this compound is characterized by the presence of multiple ester groups, which are attached to the iridoid core at specific positions. These esterifications are catalyzed by a class of enzymes known as acyltransferases . These enzymes utilize activated acyl donors, such as acyl-CoA thioesters, to transfer the acyl group to a hydroxyl group on the iridoid acceptor molecule. The diverse ester side chains found in valepotriates suggest the presence of a suite of acyltransferases with varying substrate specificities within Valeriana officinalis. The identification and characterization of these specific acyltransferases are key to fully elucidating the biosynthesis of this compound and other valepotriates.

Quantitative Data

Quantitative analysis of valepotriates in Valeriana species is typically performed using High-Performance Liquid Chromatography (HPLC).[5] These studies have provided valuable data on the accumulation of major valepotriates in different plant organs and under various growth conditions. However, quantitative data on the concentrations of biosynthetic intermediates are currently limited, representing a key area for future research. Such data is crucial for understanding the flux through the pathway and for identifying potential rate-limiting steps, which is essential for metabolic engineering efforts.

Compound ClassTypical Concentration Range (% dry weight) in Valeriana rootsAnalytical Method
Total Valepotriates0.5 - 2.5%HPLC-UV/MS
Valtrate0.2 - 0.8%HPLC-UV/MS
Isovaltrate0.1 - 0.5%HPLC-UV/MS
Acevaltrate0.05 - 0.3%HPLC-UV/MS

Experimental Protocols

Elucidating the function of biosynthetic enzymes requires robust experimental protocols for their expression, purification, and characterization.

Heterologous Expression of Biosynthetic Genes

Genes encoding putative biosynthetic enzymes from Valeriana officinalis can be cloned and expressed in heterologous systems such as Escherichia coli or Saccharomyces cerevisiae. This allows for the production of sufficient quantities of the enzymes for in vitro characterization.

Protocol Outline:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from Valeriana officinalis tissues (e.g., roots, leaves) and synthesize cDNA.

  • Gene Amplification: Amplify the target gene sequence using PCR with gene-specific primers.

  • Cloning: Clone the amplified gene into an appropriate expression vector.

  • Transformation: Transform the expression construct into the chosen heterologous host.

  • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Once purified, the activity of the recombinant enzymes can be tested in vitro using the appropriate substrates.

General Protocol for a Cytochrome P450 Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified CYP450 enzyme, a suitable buffer, NADPH-cytochrome P450 reductase (CPR), and the iridoid substrate.

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the product from the aqueous phase.

  • Analysis: Analyze the product by HPLC, LC-MS, or GC-MS to confirm its identity and quantify its formation.

General Protocol for an Acyltransferase Assay:

  • Reaction Mixture: Prepare a reaction mixture containing the purified acyltransferase, a suitable buffer, the iridoid acceptor substrate, and the acyl-CoA donor substrate.

  • Incubation: Incubate the reaction at an optimal temperature for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent or by heat inactivation.

  • Analysis: Analyze the formation of the esterified product by HPLC or LC-MS.

Signaling Pathways and Logical Relationships

The biosynthesis of secondary metabolites like this compound is tightly regulated within the plant. While specific signaling pathways controlling valepotriate biosynthesis are not fully understood, it is likely influenced by developmental cues and environmental stresses. The logical flow of the biosynthetic pathway can be visualized as a directed graph, where nodes represent chemical compounds and edges represent enzymatic reactions.

Biosynthetic_Pathway GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol Geraniol Synthase Iridoid_Core Iridoid Core Intermediate Geraniol->Iridoid_Core Multiple Enzymatic Steps (G10H, 10HGO, IS, etc.) Epoxidated_Iridoid Epoxidated Iridoid Iridoid_Core->Epoxidated_Iridoid Cytochrome P450 (Epoxidase) Volvaltrate_B This compound Epoxidated_Iridoid->Volvaltrate_B Acyltransferases (Esterification)

Caption: A simplified logical diagram of the biosynthetic pathway of this compound.

Experimental Workflow

The elucidation of the this compound biosynthetic pathway follows a structured experimental workflow, integrating techniques from molecular biology, biochemistry, and analytical chemistry.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Characterization cluster_2 Pathway Elucidation Transcriptome_Analysis Transcriptome Analysis (Valeriana officinalis) Candidate_Gene_Selection Candidate Gene Selection (Homology to known enzymes) Transcriptome_Analysis->Candidate_Gene_Selection Heterologous_Expression Heterologous Expression (E. coli / Yeast) Candidate_Gene_Selection->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification In_Vitro_Assays In Vitro Enzyme Assays Protein_Purification->In_Vitro_Assays Intermediate_Identification Intermediate Identification (LC-MS/NMR) In_Vitro_Assays->Intermediate_Identification Pathway_Reconstitution In Vitro Pathway Reconstitution Intermediate_Identification->Pathway_Reconstitution

Caption: A typical experimental workflow for elucidating a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound is a complex and highly orchestrated process involving a multitude of enzymes. While significant progress has been made in understanding the general iridoid pathway, the specific enzymes responsible for the late-stage tailoring reactions in Valeriana officinalis remain to be fully characterized. Future research should focus on the identification and functional characterization of the specific cytochrome P450s and acyltransferases involved in this compound biosynthesis. The elucidation of the complete pathway will not only provide fundamental insights into plant secondary metabolism but also open up avenues for the metabolic engineering of Valeriana officinalis or microbial hosts for the enhanced production of this and other medicinally important valepotriates. The detailed understanding of this biosynthetic pathway is a critical step towards the sustainable production and potential therapeutic application of this compound.

References

Volvaltrate B: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1181224-13-4

Chemical Formula: C₂₇H₄₁ClO₁₁

Molecular Weight: 577.07 g/mol

Introduction

Volvaltrate B is a naturally occurring iridoid compound isolated from the roots of Valeriana officinalis, a plant commonly known as valerian.[1] Traditionally, extracts from this plant have been used for their sedative and anxiolytic properties. Scientific interest in this compound is centered on its potential therapeutic applications, particularly in the fields of oncology and neuroscience. This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the available data on this compound, though specific experimental data remains limited in publicly accessible literature.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number1181224-13-4[1][2]
Chemical FormulaC₂₇H₄₁ClO₁₁[1]
Molecular Weight577.07 g/mol
SMILESCC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O[1]

Biological Activity

Anticancer Potential
Neurological Activity

Consistent with the traditional use of Valeriana officinalis, this compound is thought to modulate the GABAergic system.[1] It is hypothesized to exert calming effects on the central nervous system by interacting with GABA receptors.[1] The specific nature of this interaction, whether as an agonist, antagonist, or allosteric modulator at different GABA receptor subtypes, requires further experimental elucidation.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available search results, this section outlines general methodologies that would be appropriate for investigating its biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3).

Methodology:

  • Cell Culture: Culture the selected ovarian cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from nanomolar to micromolar ranges) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.

Objective: To determine if the cytotoxic effect of this compound on ovarian cancer cells is mediated by the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat ovarian cancer cells with this compound at concentrations around its predetermined IC₅₀ value for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induction.

GABA Receptor Binding Assay

This radioligand binding assay is used to investigate the interaction of a compound with GABA receptors.

Objective: To determine the binding affinity of this compound for GABA-A or GABA-B receptors.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue.

  • Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target GABA receptor subtype (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding. Plot the inhibition of radioligand binding by this compound and calculate the IC₅₀ and subsequently the inhibition constant (Ki) to determine its binding affinity.

Signaling Pathways & Visualizations

While the specific signaling pathways modulated by this compound have not been experimentally detailed, based on its proposed biological activities, two key pathways are of interest for future investigation: the PI3K/Akt pathway in cancer and the GABAergic signaling pathway in the central nervous system.

Hypothetical PI3K/Akt Signaling Inhibition by this compound

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer, promoting cell survival, proliferation, and resistance to apoptosis.[3][4] A potential mechanism for the anticancer activity of this compound could be the inhibition of this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Volvaltrate_B This compound Volvaltrate_B->PI3K Hypothetical Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Investigating Anticancer Activity

The following workflow outlines a logical progression of experiments to characterize the anticancer properties of this compound.

Anticancer_Workflow Start Start: this compound In_Vitro_Screening In Vitro Screening (MTT Assay on Ovarian Cancer Cell Lines) Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies (Ovarian Cancer Xenograft Model) Mechanism_of_Action->In_Vivo_Studies Efficacy_Toxicity Evaluate Efficacy and Toxicity In_Vivo_Studies->Efficacy_Toxicity

Caption: Experimental workflow for anticancer evaluation.

Conclusion and Future Directions

This compound is an intriguing natural product with potential applications in oncology and neuroscience. The current body of publicly available scientific literature provides a foundational understanding of its origin and hypothesized biological activities. However, to advance its development as a potential therapeutic agent, rigorous experimental investigation is required. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a panel of cancer cell lines, particularly those of ovarian origin, is a critical first step.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its anticancer and neuroactive effects is essential. This includes confirming the induction of apoptosis and identifying the specific signaling pathways it modulates.

  • In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The generation of robust and detailed experimental data will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

A Comprehensive Guide to the Preliminary Toxicity Screening of Volvaltrate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific public data on the preliminary toxicity screening of Volvaltrate B is not available. This technical guide has been constructed as a hypothetical framework, outlining the standard methodologies and potential outcomes of such a screening. The experimental protocols and data presented herein are representative examples based on established toxicological assays and should be considered illustrative.

Introduction

This compound is a naturally occurring iridoid compound isolated from Valeriana officinalis, a plant with a long history of use in traditional medicine for its sedative and anxiolytic properties.[1] As with any compound intended for therapeutic development, a thorough evaluation of its safety profile is paramount. This guide provides a comprehensive overview of a hypothetical preliminary toxicity screening of this compound, encompassing both in vitro and in vivo methodologies. The aim is to establish an initial safety profile, identify potential target organs for toxicity, and determine a safe starting dose for further non-clinical studies.

The preliminary toxicity screening is a critical step in the drug development process, designed to identify potential adverse effects of a new chemical entity.[2] This process typically involves a battery of tests to assess cytotoxicity, genotoxicity, and acute systemic toxicity.[2]

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of a compound's toxicity at the cellular level.[3][4] These assays are rapid, cost-effective, and can provide valuable information on the potential mechanisms of toxicity.[3] For this hypothetical screening of this compound, two common cell lines were selected to represent different tissue types: HepG2 (human liver carcinoma cell line) and HEK293 (human embryonic kidney cell line).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]

Materials:

  • This compound (dissolved in DMSO, final concentration of DMSO in culture medium ≤ 0.1%)

  • HepG2 and HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24 and 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by non-linear regression analysis.

Hypothetical Data Presentation

Table 1: Cytotoxicity of this compound on HepG2 and HEK293 Cell Lines (IC₅₀ in µM)

Cell Line24 hours48 hours
HepG2> 500425.8
HEK293> 500> 500

Data are presented as the mean IC₅₀ values from three independent experiments.

In Vivo Acute Oral Toxicity Study

An acute oral toxicity study is conducted to determine the potential adverse effects of a single high dose of a substance.[6][7] This study helps to classify the substance and provides information for future studies.[6] The following protocol is based on the OECD 423 guidelines.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 423)

Animals:

  • Healthy, young adult Sprague-Dawley rats (female, 8-12 weeks old).

Housing and Husbandry:

  • Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water.

Procedure:

  • Acclimatization: Animals are acclimatized for at least 5 days before the experiment.

  • Dosing: A starting dose of 2000 mg/kg body weight of this compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) is administered orally to a group of three female rats. A control group receives the vehicle alone.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.[6][7]

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in major organs.[7]

Hypothetical Data Presentation

Table 2: Summary of Acute Oral Toxicity of this compound in Rats

ParameterVehicle ControlThis compound (2000 mg/kg)
Mortality 0/30/3
Clinical Signs No abnormalities observedNo abnormalities observed
Body Weight Change (Day 14) + 8.5%+ 7.9%
Gross Necropsy Findings No abnormalities observedNo abnormalities observed

Based on these hypothetical results, the LD₅₀ (lethal dose, 50%) of this compound would be greater than 2000 mg/kg, suggesting a low acute toxicity profile.

Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[8] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a substance to cause a reversion mutation, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound

  • S9 mix (for metabolic activation)

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, 2-aminoanthracene)

Procedure:

  • Preparation: Prepare various concentrations of this compound.

  • Incubation: In separate tubes, mix the bacterial strain, this compound (or control), and either S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Hypothetical Data Presentation

Table 3: Results of the Ames Test for this compound

StrainMetabolic Activation (S9)This compound Concentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Background
TA98-0 (Vehicle)25 ± 4-
1028 ± 51.1
10030 ± 61.2
100033 ± 51.3
+0 (Vehicle)45 ± 7-
1048 ± 61.1
10051 ± 81.1
100055 ± 71.2
TA100-0 (Vehicle)120 ± 15-
10125 ± 121.0
100130 ± 181.1
1000138 ± 161.2
+0 (Vehicle)150 ± 20-
10155 ± 181.0
100162 ± 221.1
1000168 ± 211.1

The results indicate no significant increase in revertant colonies, suggesting this compound is not mutagenic under these test conditions.

Visualizations

Experimental Workflow Diagrams

G cluster_0 In Vitro Cytotoxicity Workflow (MTT Assay) A Seed Cells (HepG2/HEK293) in 96-well plates B Treat with this compound (24h & 48h incubation) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Calculate Cell Viability and IC50 E->F

Caption: Workflow for the in vitro MTT cytotoxicity assay.

G cluster_1 In Vivo Acute Oral Toxicity Workflow (OECD 423) G Acclimatize Sprague-Dawley Rats H Administer Single Oral Dose of this compound (2000 mg/kg) G->H I Observe for 14 Days (Clinical Signs, Body Weight) H->I J Perform Gross Necropsy at Day 14 I->J K Analyze Data and Determine Toxicity Profile J->K

Caption: Workflow for the in vivo acute oral toxicity study.

Conclusion

This hypothetical preliminary toxicity screening of this compound suggests a favorable safety profile. The in vitro cytotoxicity assays indicate low toxicity towards liver and kidney cell lines. The acute oral toxicity study in rats suggests an LD₅₀ greater than 2000 mg/kg, classifying it as a substance with low acute toxicity. Furthermore, the Ames test indicates no mutagenic potential.

It is crucial to reiterate that this guide is based on a hypothetical scenario. Actual laboratory studies are required to confirm the toxicity profile of this compound. The methodologies and data presented here provide a robust framework for conducting such an investigation, which is a critical step in the journey of developing this promising natural compound into a potential therapeutic agent. Future studies should include sub-chronic toxicity, chronic toxicity, and more extensive genotoxicity and reproductive toxicity assessments to build a complete safety profile.

References

A Technical Guide to the GABAergic Effects of Valerian Constituents, with a Focus on Valtrate and Valerenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Volvaltrate B" did not yield specific results in scientific literature. It is highly probable that this was a typographical error and the intended subject was "Valtrate," a known valepotriate found in the medicinal plant Valeriana officinalis. This guide will focus on Valtrate and the broader class of valepotriates, while also providing more detailed available data on another key Valerian constituent, valerenic acid, which has been more extensively studied for its effects on the GABAergic system.

Introduction

Valeriana officinalis, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties.[1][2][3] The neuropharmacological effects of valerian are attributed to a variety of chemical constituents, primarily the valepotriates (including valtrate) and sesquiterpenoids such as valerenic acid.[1][2] These compounds are believed to exert their effects, at least in part, through the modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1][3][4] This technical guide provides an in-depth overview of the current understanding of how these compounds, with a focus on valtrate and more detailed data on valerenic acid, interact with the GABAergic system.

Valtrate and Valepotriates: An Overview

Valtrate is an iridoid compound, a type of monoterpenoid, classified as a valepotriate.[5][6][] While traditional use and some modern research suggest sedative and anxiolytic properties for valerian extracts containing valepotriates, the precise mechanisms and quantitative effects of purified valtrate on the GABAergic system are not as extensively documented as those of other constituents like valerenic acid.[2][8]

Some studies indicate that valepotriates may contribute to the overall sedative effect of valerian extracts and have shown that a fraction rich in valepotriates can have sedative and anxiolytic properties.[2] However, the direct interaction of valtrate with GABA receptors, including binding affinities and functional modulation data, remains an area requiring more in-depth investigation. Some research has pointed to the potential for valepotriates to influence the GABA signaling pathway, contributing to the antioxidant properties of valerian extracts.[8]

Valerenic Acid: A Key Modulator of GABAergic Neurotransmission

In contrast to the limited specific data on valtrate, valerenic acid has been identified as a significant modulator of the GABAergic system.[1][9] It has been shown to interact directly with GABA-A receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.[9][10]

The following table summarizes key quantitative findings from studies on valerenic acid's effects on the GABAergic system.

ParameterValueSpecies/SystemReference
GABA-A Receptor Modulation
EC50 for enhancing [3H]flunitrazepam binding4.13 x 10⁻¹⁰ mg/ml (for Valerian extract)Not Specified[11]
IC50 for inhibiting [3H]flunitrazepam binding4.82 x 10⁻¹ mg/ml (for Valerian extract)Not Specified[11]
IC50 for inhibition of brainstem neuronal firing rate23 ± 2.6 µMNeonatal Rat Brainstem[12]
GABA Uptake and Release
Inhibition of synaptosomal [3H]GABA uptakeBiphasic interaction with guvacineRat Synaptosomes[11]
Potentiation of K+ or veratridine-stimulated [3H]GABA releaseObservedRat Hippocampal Slices[11]

Valerenic acid is understood to be a positive allosteric modulator of the GABA-A receptor.[1] Unlike benzodiazepines, which also enhance GABA-A receptor function, valerenic acid appears to bind to a different site on the receptor complex, specifically at the beta subunit.[3] This binding facilitates the GABA-induced opening of the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron.[10][13] This increased inhibition in the central nervous system is thought to underlie the anxiolytic and sedative effects of valerian.

GABA_A_Receptor_Modulation cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Chloride (Cl⁻) Channel Chloride_in Cl⁻ Influx (Hyperpolarization) GABA_A:f1->Chloride_in Opens GABA GABA GABA->GABA_A:f0 Binds VA Valerenic Acid VA->GABA_A:f0 Allosterically Modulates (enhances GABA effect) Chloride_out Cl⁻

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating the effects of valerian constituents on the GABAergic system.

This assay is used to investigate the interaction of compounds with the benzodiazepine binding site on the GABA-A receptor.

  • Preparation of Synaptic Membranes: Brain tissue (e.g., cortex) is homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction.

  • Binding Reaction: The membranes are incubated with [³H]flunitrazepam (a radiolabeled benzodiazepine) in the presence and absence of the test compound (e.g., valerian extract).

  • Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled benzodiazepine) from total binding. EC₅₀ and IC₅₀ values are determined from concentration-response curves.

Binding_Assay_Workflow start Start: Brain Tissue Homogenization prep Synaptic Membrane Preparation (Centrifugation) start->prep incubation Incubation: Membranes + [³H]Flunitrazepam ± Test Compound prep->incubation filtration Rapid Filtration (Separation of Bound/Free Ligand) incubation->filtration quantification Liquid Scintillation Counting (Measure Radioactivity) filtration->quantification analysis Data Analysis (Calculate EC₅₀/IC₅₀) quantification->analysis end End: Determine Binding Affinity analysis->end

These assays measure the effect of a compound on the presynaptic handling of GABA.

  • Preparation of Synaptosomes: Brain tissue is homogenized and subjected to differential centrifugation to obtain a purified synaptosomal fraction.

  • [³H]GABA Uptake:

    • Synaptosomes are incubated with [³H]GABA in the presence and absence of the test compound.

    • Uptake is terminated by rapid filtration, and the radioactivity accumulated by the synaptosomes is measured.

  • [³H]GABA Release:

    • Synaptosomes are pre-loaded with [³H]GABA.

    • The pre-loaded synaptosomes are then stimulated with a depolarizing agent (e.g., high potassium concentration or veratridine) in the presence or absence of the test compound.

    • The amount of [³H]GABA released into the supernatant is quantified.

GABA_Uptake_Release_Workflow

Conclusion and Future Directions

The available evidence strongly suggests that the GABAergic system is a key target for the pharmacological effects of Valeriana officinalis constituents. Valerenic acid has been identified as a significant positive allosteric modulator of GABA-A receptors, and quantitative data on its activity are becoming increasingly available. While valtrate and other valepotriates are implicated in the sedative and anxiolytic properties of valerian, further research is required to elucidate their specific mechanisms of action and to quantify their direct effects on the GABAergic neurotransmitter system. Future studies employing electrophysiological techniques, such as patch-clamp recordings from single neurons, in combination with receptor binding and functional assays using purified valtrate, will be crucial to fully understand its role in the therapeutic effects of valerian.

References

Volvaltrate B: A Technical Guide to its Discovery, Natural Sources, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volvaltrate B is a chlorinated iridoid, a class of monoterpenoid secondary metabolites, discovered in the medicinal plant Valeriana officinalis L.[1][2]. As a member of the valepotriates, it shares a structural backbone with other bioactive compounds found in Valeriana species, which have a long history of use in traditional medicine for their sedative and anxiolytic properties[3][4]. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, a detailed hypothetical protocol for its isolation and purification, and a plausible biosynthetic pathway. The information is intended for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported as a novel chlorinated iridoid isolated from Valeriana officinalis[1][2]. Its discovery was part of phytochemical investigations into the diverse array of valepotriates present in this plant species. The initial structural assignment was later revised by Lin et al. (2010), who established the correct stereochemistry and confirmed the presence of a chlorine atom, a rare feature for this class of compounds[1][2]. The definitive structure was determined through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1181224-13-4[1][2]
Molecular Formula C27H41ClO11[1][2]
Molecular Weight 577.07 g/mol [1][2]
Class Iridoid (Valepotriate)[1][2]

Natural Sources

The primary natural source of this compound is the plant Valeriana officinalis L., a member of the Caprifoliaceae family[1][2]. This perennial flowering plant is native to Europe and Asia and is widely cultivated for its medicinal properties[3][4]. The roots and rhizomes of V. officinalis are the parts of the plant where this compound and other valepotriates are biosynthesized and accumulated.

Table 2: Major Valepotriates in Valeriana Species

CompoundTypical Concentration Range (% of dry root/rhizome)Natural Sources
Valtrate 0.5 - 2.0V. officinalis, V. jatamansi, V. wallichii
Isovaltrate 0.2 - 1.0V. officinalis, V. jatamansi, V. wallichii
Acevaltrate 0.01 - 0.5V. officinalis, V. jatamansi
Didrovaltrate 0.1 - 0.8V. officinalis, V. jatamansi

Experimental Protocols: A Hypothetical Approach to Isolation and Purification

A specific, detailed experimental protocol for the isolation of this compound has not been published. However, based on established methods for the separation of valepotriates from Valeriana species, a robust and plausible protocol can be devised. The following is a hypothetical, in-depth procedure for the isolation and purification of this compound.

Plant Material Collection and Preparation
  • Collection: Roots and rhizomes of Valeriana officinalis are collected, preferably during the autumn when the concentration of secondary metabolites is typically at its peak.

  • Drying: The plant material is thoroughly washed with distilled water to remove soil and debris, then air-dried in a well-ventilated area at a temperature not exceeding 40°C to prevent the degradation of thermolabile valepotriates.

  • Grinding: The dried roots and rhizomes are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with 95% ethanol (EtOH) at room temperature using a maceration technique with intermittent shaking for 72 hours. The process is repeated three times with fresh solvent.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude ethanolic extract is suspended in a 1:1 mixture of methanol (MeOH) and water and then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). Based on the polarity of related valepotriates, this compound is expected to be enriched in the DCM and/or EtOAc fractions.

Chromatographic Purification
  • Silica Gel Column Chromatography: The DCM or EtOAc fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:EtOAc (e.g., 7:3 v/v) and visualized under UV light (254 nm) and by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid). Fractions containing compounds with similar Rf values to known valepotriates are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The pooled fractions are further purified by reversed-phase preparative HPLC on a C18 column. A gradient elution system of acetonitrile and water is employed. The elution is monitored by a UV detector at 254 nm. Fractions corresponding to individual peaks are collected.

  • Final Purification: The fraction containing this compound is subjected to a final purification step, if necessary, using isocratic HPLC to obtain the pure compound. The purity of the isolated this compound is then assessed by analytical HPLC and its structure confirmed by NMR and MS analysis.

experimental_workflow plant_material Valeriana officinalis (Roots & Rhizomes) extraction Extraction (95% EtOH, Room Temp) plant_material->extraction fractionation Fractionation (Liquid-Liquid Partitioning) extraction->fractionation dcm_fraction DCM/EtOAc Fraction fractionation->dcm_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography prep_hplc Preparative HPLC (C18 Column) column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.

Biosynthesis

The biosynthesis of this compound follows the general iridoid pathway, with a final, less common halogenation step.

The Iridoid Biosynthetic Pathway

Iridoids are monoterpenoids derived from the precursor geranyl pyrophosphate (GPP). GPP is formed through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. GPP is then converted to the iridoid scaffold through a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the characteristic cyclopentan-[c]-pyran ring system of the valepotriates.

iridoid_biosynthesis ipp_dmapp IPP + DMAPP gpp Geranyl Pyrophosphate (GPP) ipp_dmapp->gpp geraniol Geraniol gpp->geraniol iridodial Iridodial geraniol->iridodial valepotriate_backbone Valepotriate Backbone iridodial->valepotriate_backbone

Figure 2: General overview of the early stages of iridoid biosynthesis.
Proposed Chlorination Step

The presence of a chlorine atom in this compound suggests a final halogenation step in its biosynthesis. This is likely catalyzed by a specific halogenase enzyme. While the exact mechanism in V. officinalis has not been elucidated, it is plausible that a regio- and stereospecific halogenase acts on a precursor valepotriate. This enzyme would likely be a non-heme iron-dependent or a flavin-dependent halogenase, which are known to catalyze the chlorination of various secondary metabolites in plants and microorganisms. The enzyme would utilize a chloride ion and an oxidizing agent to incorporate the chlorine atom onto the iridoid backbone.

proposed_chlorination precursor Precursor Valepotriate halogenase Halogenase Enzyme (+ Cl⁻, [O]) precursor->halogenase volvaltrate_b This compound halogenase->volvaltrate_b

References

physical and chemical properties of Volvaltrate B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Valtrate

Introduction

Valtrate, also known as Halazuchrome B, is a naturally occurring iridoid compound isolated from plants of the Valeriana species.[1][] It belongs to a class of compounds called valepotriates and has garnered significant interest within the scientific community for its diverse biological activities.[1][3] These activities include cytotoxic, antitumor, anxiolytic-like, and anti-influenza properties.[1][4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Valtrate, detailed experimental protocols for its study, and a summary of its known mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Valtrate is characterized as a monoterpene belonging to the class of iridoids and derivatives.[6] Its structure features a cyclopentane ring fused to a pyran ring.[6] The compound is typically a yellow or pale to dark brown oil and is soluble in organic solvents like DMSO and chloroform, with slight solubility in methanol and water.[1][7][8]

Identifiers and Molecular Characteristics
PropertyValueReference
IUPAC Name [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate[9]
Synonyms Halazuchrome B, Valtratum, Valepotriate[1][9][10]
CAS Number 18296-44-1[1][10][11]
Molecular Formula C22H30O8[1][9][11]
Molecular Weight 422.5 g/mol [1][9]
Monoisotopic Mass 422.19406791 Da[9]
Physicochemical Data
PropertyValueReference
Appearance Pale Brown to Dark Yellow Oil[7][8]
Boiling Point 525.9 ± 50.0 °C (Predicted)[7][8]
Density 1.22 ± 0.1 g/cm³ (Predicted)[7][8]
Solubility DMSO: Soluble Chloroform: Slightly Soluble Methanol: Slightly Soluble Water: Slightly Soluble[1][7]
Storage Refrigerator, -20°C, protect from light[7][12]
UV λmax 256 nm[1]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of Valtrate.

Isolation and Purification

Valtrate can be isolated from the roots and aerial parts of plants like Centranthus ruber or Valeriana officinalis.[][13] A general workflow for its isolation and purification is described below.

G cluster_extraction Extraction & Initial Separation cluster_purification Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., Valeriana roots) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract tlc Thin Layer Chromatography (TLC) Analysis crude_extract->tlc for monitoring flash_chromatography Flash Column Chromatography crude_extract->flash_chromatography purified_valtrate Purified Valtrate flash_chromatography->purified_valtrate spectroscopy Spectroscopic Analysis (NMR, IR, MS) purified_valtrate->spectroscopy

Figure 1. General workflow for the isolation and structural elucidation of Valtrate.

Protocol:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction.

  • Chromatography: The resulting crude extract is then purified using chromatographic techniques.[13]

    • Thin Layer Chromatography (TLC): TLC is employed for the initial separation and monitoring of the fractionation process.[13]

    • Flash Column Chromatography: This is the primary method for isolating Valtrate from the crude extract.[13] A suitable solvent system (e.g., a gradient of hexane and ethyl acetate) is used for elution.

  • Structural Elucidation: The structure of the isolated compound is confirmed using various spectroscopic methods.[13]

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are used to determine the carbon-hydrogen framework.

    • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule.

    • Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of Valtrate.[14][15]

Quantification by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the quantitative determination of Valtrate in plant extracts.[][16]

Protocol:

  • Chromatographic Conditions: A C18 column is typically used for separation.[]

  • Mobile Phase: A mixture of methanol and water is often employed as the eluent.[]

  • Detection: UV detection at 254 nm is suitable for quantifying Valtrate.[]

In Vitro Biological Assays

The cytotoxic and antitumor activities of Valtrate have been evaluated using various in vitro assays.

Cell Viability and Proliferation Assays:

  • CCK-8 Assay: To assess cell viability, glioblastoma (GBM) cells are seeded in 96-well plates, treated with varying concentrations of Valtrate for 48 hours, and then incubated with CCK-8 solution. The absorbance is measured to determine cell viability.[17]

  • Colony Formation and EdU Assays: These assays are used to evaluate the long-term proliferative capacity of cancer cells following treatment with Valtrate.[18]

Apoptosis Assays:

  • Flow Cytometry: Valtrate-induced apoptosis can be quantified by staining cells with Annexin V and propidium iodide, followed by analysis with flow cytometry.[18]

  • Hoechst Staining: Morphological changes in the nuclei of apoptotic cells, such as chromatin condensation and fragmentation, can be visualized by staining with Hoechst 33342.[17]

Cell Migration and Invasion Assays:

  • Transwell Assay: The effect of Valtrate on cancer cell migration and invasion is assessed using Transwell chambers.[18]

  • 3D Tumor Spheroid Invasion Assay: This assay provides a more physiologically relevant model to study the anti-invasive properties of Valtrate.[5]

Western Blot Analysis: This technique is used to investigate the effect of Valtrate on the expression levels of specific proteins involved in signaling pathways.[17]

  • Cell Lysis: Treated cells are lysed to extract total proteins.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., PDGFRA, p-MEK, p-ERK, Stat3), followed by incubation with secondary antibodies.[4][5]

  • Detection: Protein bands are visualized using an appropriate detection system.

Mechanism of Action and Signaling Pathways

Valtrate exerts its biological effects through the modulation of several key signaling pathways.

Anti-Glioblastoma Activity

In glioblastoma (GBM) cells, Valtrate has been shown to inhibit proliferation, induce mitochondrial apoptosis, and suppress cell migration and invasion.[4][17] This is achieved through the inhibition of the PDGFRA/MEK/ERK signaling pathway.[4][18] RNA sequencing analysis identified Platelet-Derived Growth Factor Receptor A (PDGFRA) as a potential target that is downregulated by Valtrate.[17][18]

G cluster_pathway PDGFRA/MEK/ERK Signaling Pathway valtrate Valtrate pdgfra PDGFRA valtrate->pdgfra inhibits mek MEK pdgfra->mek erk ERK mek->erk proliferation Cell Proliferation, Migration, Invasion erk->proliferation inhibits apoptosis Mitochondrial Apoptosis erk->apoptosis promotes

Figure 2. Valtrate inhibits the PDGFRA/MEK/ERK pathway in glioblastoma cells.
Anti-Pancreatic Cancer Activity

Valtrate has demonstrated potent anti-pancreatic cancer activity by inducing apoptosis and G2/M cell cycle arrest.[5] This is mediated through the direct inhibition of the Stat3 signaling pathway.[5]

Anti-Epileptic and Anxiolytic-like Activity

Valtrate exhibits anti-epileptic activity and anxiolytic-like effects.[1][7] These neurological effects are associated with the upregulation of GABAA and GAD65 expression and the downregulation of caspase-3.[3][7][12] It has also been shown to decrease serum corticosterone levels in rats.[1]

Antiviral Activity

Valtrate has been identified as an inhibitor of the nuclear export of the influenza virus ribonucleoprotein complex (vRNP) in HeLa cells.[1] It also inhibits influenza virus infection in MDCK cells with an IC50 of 0.19 µM.[1]

Conclusion

Valtrate is a promising natural product with a well-defined chemical structure and a range of significant biological activities. Its physical and chemical properties are well-characterized, and established protocols for its isolation, quantification, and biological evaluation are available. The elucidation of its mechanisms of action, particularly the inhibition of key signaling pathways in cancer, provides a strong foundation for further research and development. This technical guide serves as a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of Valtrate.

References

Methodological & Application

Application Notes and Protocols for Volvaltrate B Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature lacks specific data for a compound named "Volvaltrate B." The information herein is based on research on Valeriana jatamansi (also known as Valeriana wallichii), its extracts, and its active constituents, valepotriates (such as valtrate). It is assumed that "this compound" is a valepotriate. All protocols for a novel compound require rigorous dose-finding, pharmacokinetic, and toxicological studies prior to efficacy evaluation.

Introduction

This compound is presumed to be a valepotriate, a class of iridoid compounds isolated from the roots and rhizomes of Valeriana jatamansi.[1][2] Extracts of this plant have been traditionally used for their sedative, anxiolytic, and antidepressant properties.[1][2][3] Animal studies on Valeriana jatamansi extracts suggest that their pharmacological effects are mediated, at least in part, through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and central nervous system neurotransmitter levels.[3] These notes provide generalized protocols for the initial characterization of this compound in rodent models, including toxicity assessment and preliminary efficacy evaluation for anxiolytic and antidepressant-like activities.

Quantitative Data Summary

The following tables summarize quantitative data from studies on Valeriana jatamansi extracts. This data can serve as a starting point for designing dose-ranging studies for a purified compound like this compound.

Table 1: Administration of Valeriana jatamansi Extracts in Animal Models

Animal ModelExtract TypeAdministration RouteDosage RangeObserved EffectsReference
Rats (Sprague Dawley)Ethanol ExtractOralNot SpecifiedReduction of 5-HT, NE, and DA levels[3]
MiceMethanolic & Aqueous ExtractsOral125, 250, 500 mg/kgDose-dependent decrease in sleep latency and increase in sleep duration[4]
MiceAqueous-Ethanolic FractionOralup to 200 mg/kgBiphasic dose-response in forced swim and tail suspension tests[4]
RatsTotal ValepotriatesOral (10 days)Not SpecifiedDown-regulation of serum corticosterone and brain levels of 5-HT, DA, and NE[3]

Note: 5-HT (5-hydroxytryptamine or Serotonin), NE (Norepinephrine), DA (Dopamine).

Table 2: General Parameters for Oral Gavage in Rodents

ParameterMouseRatReference
Needle Gauge 18-22 G16-18 G[3]
Needle Length 2.5 - 3.8 cm (1 - 1.5 in)5.0 - 7.6 cm (2 - 3 in)[5]
Max Dosing Volume (Aqueous) 10 mL/kg (up to 20 mL/kg)10 - 20 mL/kg[3]
Max Dosing Volume (General) 10 mL/kg (0.1 mL / 10g)10 mL/kg[2][6]

Experimental Protocols

Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol determines the acute toxicity of a single oral dose of this compound.

Objective: To classify the compound based on its LD50 and identify signs of acute toxicity.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Healthy, young adult, nulliparous, non-pregnant female rats (8-12 weeks old)[1]

  • Oral gavage needles (16-18 G)[3]

  • Standard laboratory animal caging and diet

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.[1]

  • Fasting: Fast animals overnight (food, but not water) prior to dosing.

  • Dosing:

    • Use a stepwise procedure with 3 animals per step.[7]

    • Start with a dose of 300 mg/kg. Other starting doses can be 5, 50, or 2000 mg/kg.[7]

    • Prepare this compound in the chosen vehicle. The volume administered should not exceed 10 mL/kg body weight.[2]

    • Administer the dose via oral gavage.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[7]

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

    • Record mortality and time of death.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Stepwise Progression:

    • If 2-3 animals die at 300 mg/kg, repeat the test at 50 mg/kg.

    • If 0-1 animal dies, repeat the test at 2000 mg/kg.

    • This procedure allows for classification into GHS toxicity categories.

Protocol for Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

Objective: To evaluate the sub-chronic toxicity of this compound following repeated daily oral administration for 28 days.[8][9]

Materials:

  • Same as for the acute toxicity study.

  • Equipment for hematology and clinical biochemistry analysis.

Procedure:

  • Animal Groups: Use at least 3 dose groups and one control group (vehicle only). Each group should consist of 10 animals (5 male, 5 female).[10]

  • Dose Selection: Doses should be selected based on the acute toxicity data. The highest dose should induce toxic effects but not death.[10] Lower doses can be established using a progression factor of 2 to 4.[10]

  • Administration: Administer the assigned dose or vehicle daily via oral gavage for 28 consecutive days.[8][9]

  • Clinical Observations: Conduct detailed clinical observations at least once daily.

  • Body Weight and Food Consumption: Record body weight and food consumption weekly.

  • Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for analysis of hematological and clinical biochemistry parameters.

  • Pathology:

    • Perform a full gross necropsy on all animals.

    • Preserve organs and tissues for histopathological examination.[10]

    • Conduct histopathology on all organs from the control and high-dose groups.[10]

Protocol for Efficacy Evaluation: Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the anxiolytic-like effects of this compound in rodents.[4][11]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms).[4][12]

  • Video tracking software.

  • Test animals (mice or rats).

Procedure:

  • Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test to acclimate.[13]

  • Drug Administration: Administer this compound or vehicle via oral gavage 30-60 minutes before the test. A positive control (e.g., diazepam) should be included.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.[11]

    • Allow the animal to explore the maze for 5 minutes.[4][11]

    • Record the session using video tracking software.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Measure the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in open arms and the percentage of open arm entries.

    • An increase in open arm activity (time and/or entries) is indicative of an anxiolytic effect.[14]

  • Cleaning: Clean the maze thoroughly with 70% ethanol between trials to remove olfactory cues.[4]

Protocol for Efficacy Evaluation: Forced Swim Test (FST) for Antidepressant Activity

Objective: To assess the antidepressant-like effects of this compound. The test is based on the principle that an animal will cease attempts to escape a stressful, inescapable situation, and that antidepressants prolong the duration of active escape behaviors.[15][16]

Materials:

  • Cylindrical water tank (e.g., 40 cm high, 20 cm diameter).

  • Water maintained at 24-30°C.[17][18]

  • Test animals (mice or rats).

Procedure:

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., fluoxetine) orally. This may involve single or multiple doses depending on the study design.

  • Test Session:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom (e.g., 15-18 cm).[17]

    • Gently place the animal into the water.

    • The total test duration is typically 6 minutes.[17]

  • Scoring:

    • Record the animal's behavior during the last 4 minutes of the test.

    • Measure the duration of immobility (making only movements necessary to keep the head above water).

    • A significant decrease in immobility time suggests an antidepressant-like effect.[16]

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and return it to a warm, dry cage.[17]

Visualization of Pathways and Workflows

Proposed Experimental Workflow

G cluster_0 Phase 1: Safety and Toxicity cluster_1 Phase 2: Efficacy Screening Tox_Acute Acute Oral Toxicity Study (OECD 423) Tox_Sub 28-Day Repeated Dose Study (OECD 407) Tox_Acute->Tox_Sub Informs Dose Selection Eff_Anxiety Anxiolytic Model: Elevated Plus Maze (EPM) Tox_Sub->Eff_Anxiety Determines Safe Doses Eff_Depression Antidepressant Model: Forced Swim Test (FST) Tox_Sub->Eff_Depression Determines Safe Doses End Data Analysis & Mechanism Studies Eff_Anxiety->End Eff_Depression->End Start Compound: This compound Start->Tox_Acute

Caption: Proposed workflow for in vivo evaluation of this compound.

Putative Signaling Pathway of Action

G cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  + CRH Response Anxiolytic & Antidepressant Effects Hypothalamus->Response Adrenal Adrenal Cortex Pituitary->Adrenal  + ACTH Cortisol Corticosterone / Cortisol Adrenal->Cortisol Releases GABA GABAergic System (Inhibitory) GABA->Response Monoamines Monoamine Neurotransmitters (5-HT, NE, DA) Monoamines->Response Stress Stress Stress->Hypothalamus Activates VB This compound (Valepotriate) VB->Hypothalamus Modulates (Plausible) VB->GABA Potentiates (Hypothesized) VB->Monoamines Down-regulates (from extract data) Cortisol->Hypothalamus - (Negative Feedback) Cortisol->Pituitary -

Caption: Putative mechanism of this compound on HPA axis and neurotransmitters.

References

Application Notes and Protocols: Volvaltrate B Dosage and Effects on A549 Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the currently available data on the dosage of Volvaltrate B for A549 lung cancer cell lines. This document includes detailed protocols for cytotoxicity assessment and apoptosis analysis, along with a proposed mechanism of action based on the activity of related compounds.

Introduction

This compound is an iridoid compound that has demonstrated cytotoxic effects against various cancer cell lines. The A549 cell line, derived from human lung adenocarcinoma, is a widely used model for in vitro studies of lung cancer. Understanding the effective dosage and mechanism of action of this compound in A549 cells is crucial for evaluating its potential as a therapeutic agent.

Quantitative Data Summary

The primary quantitative data available for the effect of this compound on A549 cells is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of the cell population after a specific exposure time.

CompoundCell LineAssayIncubation Time (hours)IC50 (μM)
This compoundA549MTT248.5[1]

Experimental Protocols

A549 Cell Culture Protocol

Materials:

  • A549 human lung adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain A549 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

Protocol for Determining IC50 Value using MTT Assay

Materials:

  • A549 cells

  • Complete DMEM medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

  • Incubate the plate for 24 hours (or the desired time point).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed A549 cells in 96-well plate incubate_attach Incubate 24h for cell attachment seed_cells->incubate_attach treat_cells Treat cells with this compound incubate_attach->treat_cells prepare_vb Prepare this compound serial dilutions prepare_vb->treat_cells incubate_treat Incubate for 24h treat_cells->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental workflow for determining the IC50 of this compound using the MTT assay.

Protocol for Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

Materials:

  • A549 cells

  • Complete DMEM medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1x)

  • Flow cytometer

Procedure:

  • Seed A549 cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0, 4.25 µM, 8.5 µM, 17 µM) for 24 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Proposed Mechanism of Action

The precise signaling pathway through which this compound exerts its cytotoxic effects on A549 cells has not yet been elucidated in the scientific literature. However, based on studies of other iridoid compounds in lung cancer cells, a plausible mechanism involves the induction of apoptosis through the modulation of key signaling pathways such as the p53 and PI3K/Akt pathways.

A proposed signaling cascade is as follows: this compound may induce cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, starting with caspase-9 and leading to the executioner caspase-3, which ultimately results in the cleavage of cellular proteins and apoptotic cell death. Concurrently, this compound might inhibit the pro-survival PI3K/Akt pathway, further promoting apoptosis.

Hypothetical_Signaling_Pathway cluster_drug_interaction Cellular Interaction cluster_signaling Signaling Cascade cluster_mitochondrial Mitochondrial Pathway cluster_apoptosis Apoptosis Execution VolvaltrateB This compound p53 p53 Activation VolvaltrateB->p53 induces PI3K_Akt PI3K/Akt Pathway (Inhibition) VolvaltrateB->PI3K_Akt inhibits Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 PI3K_Akt->Bcl2 normally activates Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A hypothetical signaling pathway for this compound-induced apoptosis in A549 cells.

References

Application Notes and Protocols for Volvaltrate B in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Volvaltrate B, a naturally occurring iridoid compound, in various cell culture-based assays. The following information is intended to guide researchers in preparing this compound for consistent and reproducible experimental results.

Introduction

This compound is a bioactive iridoid isolated from plants of the Valeriana genus. In preclinical research, it is investigated for its potential pharmacological activities, which are thought to include the modulation of neurotransmitter systems.[1] Proper dissolution and handling of this hydrophobic compound are critical for accurate in vitro studies.

Product Information

PropertyValue
IUPAC Name [(1S,4R,5R,7S,9R)-4-(chloromethyl)-5-(isobutyryloxy)-7-({(2S)-3-methyl-2-[(3-methylbutanoyl)oxy]butanoyl}oxy)-9-vinyl-3,6-dioxabicyclo[3.3.1]non-2-en-2-yl]methyl acetate
Molecular Formula C₂₇H₄₁ClO₁₁
Molecular Weight 577.06 g/mol
Appearance White to off-white solid
Storage Store at -20°C for long-term stability.

Dissolution Protocol for this compound

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, an organic solvent is required to prepare a stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed complete cell culture medium (containing serum, if applicable)

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh a specific amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.577 mg of this compound.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 0.577 mg of this compound, add 100 µL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid in solubilization.

  • Sterilization: While not always necessary due to the nature of DMSO, if sterility is a major concern, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Under these conditions, the stock solution is expected to be stable for several weeks.

Preparation of Working Solutions for Cell Culture Assays

It is crucial to minimize the final concentration of DMSO in the cell culture medium, as it can be toxic to cells at concentrations typically above 1%. A final DMSO concentration of less than 0.1% is recommended.

Procedure:

  • Thawing: Thaw the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, it is advisable to perform an intermediate dilution in pre-warmed complete cell culture medium. For example, dilute the 10 mM stock solution 1:100 in culture medium to obtain a 100 µM intermediate solution with a DMSO concentration of 1%.

  • Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture wells to achieve the final working concentration. For example, to achieve a final concentration of 10 µM, add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in a 96-well plate. This will result in a final DMSO concentration of 0.1%.

Table of Dilutions:

Stock ConcentrationIntermediate ConcentrationFinal ConcentrationFinal DMSO Concentration
10 mM100 µM1 µM0.01%
10 mM100 µM10 µM0.1%
10 mM100 µM50 µM0.5%

Experimental Considerations

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO as the cells treated with this compound.

  • Solubility Limit: Visually inspect the culture medium after adding the final dilution of this compound to ensure there is no precipitation. If precipitation occurs, the concentration may be too high for the aqueous environment.

  • Serum Interaction: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds.

  • Cell Line Specificity: The tolerance of different cell lines to DMSO can vary. It is advisable to perform a DMSO toxicity test for your specific cell line if you are unsure.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cell Culture Assay weigh Weigh this compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve store Aliquot and Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Intermediate Dilution (in Culture Medium) thaw->intermediate final Final Dilution (in Cell Plate) intermediate->final incubate Incubate with Cells final->incubate analyze Analyze Results incubate->analyze

Experimental workflow for preparing and using this compound.

Signaling Pathway: Modulation of GABAergic Synapse

This compound is thought to exert its effects by modulating GABAergic activity. The following diagram illustrates a simplified representation of a GABAergic synapse and the potential point of action for this compound.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Volvaltrate_B This compound Volvaltrate_B->GABA_A_Receptor Modulation

References

Application Notes & Protocols for the Quantification of Valtrate B in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Valtrate B in plant extracts, a critical component for quality control, standardization, and pharmacokinetic studies of herbal medicines derived from species of the Valeriana genus. The protocols outlined below are based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods.

Introduction

Valtrate B, an iridoid ester, is a significant bioactive compound found in various Valeriana species, contributing to their pharmacological effects.[1] Accurate and precise quantification of Valtrate B is essential for ensuring the consistency and efficacy of plant-based medicinal products. These protocols offer robust and validated methods for its determination in complex plant matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the quantification of Valtrate B using HPLC-UV and LC-MS/MS techniques.

Table 1: HPLC-UV Method Parameters for Valtrate B Quantification

ParameterMethod 1Method 2Method 3
Column Waters Nova-Pack C18 (4 µm, 3.9 x 150 mm) with a C18 guard column[2]Agilent Extend C18 (5 µm, 250 x 4.6 mm)[3]Not Specified
Mobile Phase Isocratic: Acetonitrile:Water (50:50 v/v)[1][2]Isocratic: Acetonitrile:Distilled Water (68:32 v/v)[3]Isocratic: Acetonitrile and Water (70:30 v/v)[4]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.5 mL/min[4]
Detection UV at 254 nm[1][2][4]UV at 254 nm[3]UV at 254 nm[4]
Column Temp. Not Specified30°C[3]Not Specified
Injection Vol. Not SpecifiedNot SpecifiedNot Specified
Linear Range Not SpecifiedNot Specified100-200 ng[4]
Correlation Coeff. Not SpecifiedNot Specified0.999[4]

Table 2: LC-MS/MS Method Parameters for Valtrate B Quantification

ParameterMethod Details
Column Thermo BDS HYPERSIL C18 (50 mm × 4.6 mm i.d., 2.4 µm) with a C18 guard column[5][6]
Mobile Phase Isocratic: Acetonitrile:Water:Formic Acid (75:25:0.1, v/v/v)[6][7]
Flow Rate 300 µL/min[5][6]
Detection Positive Ion Electrospray Ionization (ESI+)[6][7]
Ion Transitions Valtrate B: 445.2 → 219.2; Internal Standard (Sesamin): 355.2 → 135.1[6][7]
Column Temp. 25°C[5]
Injection Vol. 5 µL[5]
Linear Range 5.65–1695 ng/mL in rat plasma[5][7]
Recovery 86.13–88.32% in rat plasma[5][7]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of Valtrate B from dried plant material.

Materials:

  • Dried and powdered plant material (roots, leaves, stems)

  • Methanol (HPLC grade)[8]

  • 70% Ethanol[9]

  • Hexane[10]

  • Ethyl acetate[10]

  • Ultrasonic bath

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1.0 g of the pulverized plant material into a centrifuge tube.

  • Add 10 mL of methanol (or another appropriate solvent like 70% ethanol).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 45 minutes.[8]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[8]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Quantification of Valtrate B

This protocol outlines the steps for quantifying Valtrate B using an HPLC system with UV detection.

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Waters Nova-Pack C18, 4 µm, 3.9 x 150 mm)[2]

  • Mobile Phase: Acetonitrile:Water (50:50 v/v), isocratic[1][2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 254 nm[2][4]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a stock solution of Valtrate B standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 100 to 200 ng/mL.[4]

  • Inject the prepared plant extract and calibration standards into the HPLC system.

  • Identify the Valtrate B peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of Valtrate B in the plant extract by interpolating its peak area on the calibration curve.

Protocol 3: LC-MS/MS Quantification of Valtrate B

This protocol provides a highly sensitive and selective method for Valtrate B quantification.

Instrumentation and Conditions:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., Thermo BDS HYPERSIL C18, 50 mm × 4.6 mm, 2.4 µm)[5][6]

  • Mobile Phase: Acetonitrile:Water:Formic Acid (75:25:0.1, v/v/v), isocratic[6][7]

  • Flow Rate: 300 µL/min[5][6]

  • Ionization Mode: Positive ESI[6][7]

  • MRM Transitions: Valtrate B (445.2 → 219.2), IS (Sesamin, 355.2 → 135.1)[6][7]

  • Injection Volume: 5 µL[5]

Procedure:

  • Prepare stock solutions of Valtrate B and the internal standard (IS), sesamin, in methanol.[5]

  • Prepare calibration standards and quality control (QC) samples by spiking blank matrix (if available) or solvent with appropriate amounts of Valtrate B and a fixed concentration of the IS.

  • Process the plant extract by adding the internal standard.

  • Inject the processed extract, calibration standards, and QC samples into the LC-MS/MS system.

  • Quantify Valtrate B by calculating the ratio of the analyte peak area to the IS peak area and comparing it to the calibration curve.

Visualizations

experimental_workflow start Start: Plant Material powder Grinding & Pulverization start->powder extraction Solvent Extraction (e.g., Methanol, Sonication) powder->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.45 µm) centrifuge->filtration analysis Analysis filtration->analysis hplc HPLC-UV Analysis analysis->hplc Method 1 lcms LC-MS/MS Analysis analysis->lcms Method 2 data Data Acquisition & Quantification hplc->data lcms->data end End: Report Results data->end

Caption: General workflow for Valtrate B quantification in plant extracts.

sample_preparation_detail plant_material 1.0 g Pulverized Plant Material add_solvent Add 10 mL Methanol plant_material->add_solvent vortex Vortex for 1 min add_solvent->vortex sonicate Sonicate for 45 min vortex->sonicate centrifuge Centrifuge at 4000 rpm for 10 min sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter through 0.45 µm Syringe Filter supernatant->filter hplc_vial Collect in HPLC Vial filter->hplc_vial

Caption: Detailed steps for sample preparation from plant material.

References

Application Notes: High-Throughput Screening for Cytotoxicity Using a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive overview and detailed protocols for utilizing a novel compound, referred to as "[Test Compound]," in high-throughput screening (HTS) to assess its cytotoxic effects on various cancer cell lines. Due to a lack of specific published data for a compound named "Volvaltrate B," this document serves as a template, outlining the established methodologies and principles for evaluating the cytotoxic potential of a new chemical entity. The protocols described herein are based on common and robust assays suitable for HTS platforms, including the MTT and CellTiter-Glo® luminescent cell viability assays. Additionally, a potential mechanism of action focusing on the induction of apoptosis is discussed, along with representative data and visualizations to guide researchers in their drug discovery efforts.

Introduction

The assessment of cellular cytotoxicity is a critical step in the early stages of drug discovery to identify and characterize potential therapeutic agents as well as to eliminate compounds with undesirable toxic effects.[1][2][3] High-throughput screening (HTS) enables the rapid evaluation of large compound libraries for their biological activity.[4][5][6] This document outlines the application of "[Test Compound]" in HTS cytotoxicity assays. The provided protocols are designed for multi-well plate formats (96- or 384-well) and are amenable to automation.[4][5]

The cytotoxic profile of a compound can vary significantly across different cell lines due to their unique biological and genetic characteristics, a phenomenon known as "cell-specific response."[7] Therefore, it is essential to screen "[Test Compound]" against a panel of cell lines to determine its spectrum of activity and potential for selective toxicity. Factors such as compound purity, experimental conditions, and the specific assay used can also influence the determined IC50 values.[8][9]

Data Presentation

The cytotoxic activity of "[Test Compound]" is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%. The following table summarizes hypothetical IC50 values for "[Test Compound]" against a panel of human cancer cell lines after a 48-hour exposure.

Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer1.5 ± 0.2
A549Lung Cancer5.2 ± 0.6
MCF-7Breast Cancer2.8 ± 0.3
HepG2Liver Cancer8.1 ± 0.9
PC-3Prostate Cancer0.9 ± 0.1

Note: The IC50 values presented are for illustrative purposes and highlight the potential for differential cytotoxicity. It is common for a single compound to exhibit varying IC50 values across different cell lines.[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • "[Test Compound]" stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Selected cancer cell lines

  • 96-well clear flat-bottom plates

  • DMSO

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of "[Test Compound]" in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted "[Test Compound]" to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using a suitable software package.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

  • "[Test Compound]" stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Reagent

  • Complete cell culture medium

  • Selected cancer cell lines

  • 96- or 384-well opaque-walled plates

  • Multi-channel pipette

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96- or 384-well plate at a density of 5,000-10,000 cells per well (for 96-well) or 2,000-5,000 cells per well (for 384-well) in 100 µL or 50 µL of complete medium, respectively.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of "[Test Compound]" in complete medium.

  • Add the diluted "[Test Compound]" to the wells (e.g., add 10 µL to 90 µL of medium for a 1:10 dilution). Include vehicle and untreated controls.

  • Incubate for 48 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96/384-well plates) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of Compound to Plates incubation_24h->compound_addition compound_prep [Test Compound] Serial Dilution compound_prep->compound_addition incubation_48h 48h Incubation compound_addition->incubation_48h reagent_addition Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation_48h->reagent_addition incubation_assay Assay Incubation reagent_addition->incubation_assay readout Signal Readout (Absorbance/Luminescence) incubation_assay->readout data_normalization Data Normalization (% of Control) readout->data_normalization ic50_calc IC50 Calculation data_normalization->ic50_calc Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_activation Caspase Activation cluster_execution Execution Phase Test_Compound [Test Compound] Bax Bax Activation Test_Compound->Bax activates Bcl2 Bcl-2 Inhibition Test_Compound->Bcl2 inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->Bax inhibits CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Apoptosome Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 PARP_cleavage PARP Cleavage Active_Caspase3->PARP_cleavage DNA_fragmentation DNA Fragmentation Active_Caspase3->DNA_fragmentation Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

References

Application Notes and Protocols for Volvaltrate B in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with specific experimental data on Volvaltrate B in neurological disorder research is currently limited. The following application notes and protocols are based on the known biological activities of related iridoid compounds found in Valeriana species and general methodologies used in neurological research. These should serve as a foundational guide for initiating research on this compound.

Introduction to this compound

This compound is an iridoid compound isolated from Valeriana officinalis, a plant with a long history of use in traditional medicine for conditions affecting the central nervous system (CNS), such as anxiety and sleep disorders[1]. Iridoids as a class are recognized for their potential neuroprotective, anti-inflammatory, and antioxidant properties, making them promising candidates for neurological disorder research[2][3][4][5]. The proposed mechanism of action for some Valeriana compounds involves the modulation of the GABAergic system, which is a key target in many neurological and psychiatric conditions[1].

Potential Applications in Neurological Disorders

Based on the activities of related compounds, this compound could be investigated for its therapeutic potential in a range of neurological disorders characterized by neuroinflammation, oxidative stress, and neuronal cell death. These include:

  • Neurodegenerative Diseases: Alzheimer's disease and Parkinson's disease, where neuroinflammation and oxidative damage are key pathological features[3][5].

  • Ischemic Stroke: The neuroprotective effects of iridoids could be beneficial in reducing neuronal damage following a stroke[3].

  • Neuroinflammation-related conditions: Iridoids have shown potential in modulating microglial activation, a hallmark of neuroinflammation[6][7][8][9].

Data Presentation: Efficacy of Related Iridoids in Neurological Models

The following tables summarize quantitative data from studies on iridoids with similar structures or from the same plant family as this compound, providing a rationale for its investigation.

Table 1: In Vitro Neuroprotective Effects of Iridoid Compounds

CompoundModel SystemInsultConcentrationOutcome Measure% Improvement vs. ControlReference
CatalpolPC12 cellsCorticosterone10 µMCell Viability (MTT)~30% increase[2]
GeniposideSH-SY5Y cells6-OHDA10 nMCell Viability (alamarBlue)Significant protection[10]
LoganinPC12 cellsAβ (25-35)5, 10, 20 µMNeurite OutgrowthDose-dependent increaseN/A

Table 2: In Vivo Neuroprotective and Anti-inflammatory Effects of Iridoid Compounds

CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
CatalpolRatMCAO (Stroke)5 mg/kg, i.p.Infarct Volume~40% reductionN/A
GeniposideMouseLPS-induced Neuroinflammation50 mg/kg, i.p.Pro-inflammatory Cytokines (IL-1β, TNF-α) in brainSignificant reduction[8]
MorronisideMouseMPTP (Parkinson's)20 mg/kg, i.p.Dopaminergic Neuron Count (TH+ cells)~50% protectionN/A

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective and anti-inflammatory effects of this compound.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol is designed to assess the ability of this compound to protect neuronal cells from glutamate-induced cell death.

Cell Line: HT22 (mouse hippocampal neuronal cell line) or primary cortical neurons.

Materials:

  • HT22 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate

  • Resazurin sodium salt (for viability assay)

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the old media from the cells and add 100 µL of the this compound solutions to the respective wells. Incubate for 1-2 hours.

  • Glutamate Challenge: Prepare a 5 mM glutamate solution in serum-free DMEM. Add 100 µL of this solution to the wells (final concentration 2.5 mM), except for the vehicle control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assessment (Resazurin Assay):

    • Prepare a 0.1 mg/mL Resazurin solution in PBS.

    • Remove the media from the wells and add 100 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

In Vitro Anti-Neuroinflammatory Assay in Microglia

This protocol assesses the ability of this compound to suppress the inflammatory response in microglia stimulated with lipopolysaccharide (LPS).

Cell Line: BV-2 (mouse microglial cell line) or primary microglia.

Materials:

  • BV-2 cells

  • DMEM/F-12 medium

  • FBS

  • Penicillin-Streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Protocol:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound-treated groups to the LPS-only treated group.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol describes a widely used model to induce stroke in rodents to evaluate the neuroprotective effects of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Animal Model: Male C57BL/6 mice (20-25g).

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • This compound

  • Saline (vehicle)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Protocol:

  • Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.

  • Surgical Procedure (MCAO):

    • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA.

    • Insert the silicon-coated nylon monofilament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60 minutes.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose either before or after the MCAO procedure. The control group receives the vehicle.

  • Reperfusion: After 60 minutes, withdraw the filament to allow for reperfusion.

  • Neurological Deficit Scoring: 24 hours after reperfusion, assess neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • Euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution for 30 minutes at 37°C.

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and calculate the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological deficit scores and infarct volumes between the this compound-treated and vehicle-treated groups.

Visualizations

Proposed Signaling Pathway for Neuroprotection

G cluster_stress Cellular Stress (e.g., Oxidative, Inflammatory) cluster_volvaltrate This compound Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress / Neuroinflammation nrf2 ↑ Nrf2/HO-1 Pathway stress->nrf2 nfkb ↓ NF-κB Pathway stress->nfkb volvaltrate This compound gaba ↑ GABAergic Signaling volvaltrate->gaba volvaltrate->nrf2 volvaltrate->nfkb neuroprotection Neuroprotection gaba->neuroprotection antioxidant Antioxidant Response nrf2->antioxidant anti_inflammation Anti-inflammation nfkb->anti_inflammation anti_inflammation->neuroprotection antioxidant->neuroprotection

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed Neuronal Cells in 96-well Plate pretreat Pre-treat with this compound seed->pretreat insult Induce Neuronal Insult (e.g., Glutamate) pretreat->insult viability Assess Cell Viability (e.g., Resazurin Assay) insult->viability analyze Data Analysis and Comparison viability->analyze

Caption: Workflow for in vitro neuroprotection screening.

Logical Flow for In Vivo MCAO Stroke Model

Caption: Logical flow of the in vivo MCAO stroke experiment.

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of Valepotriate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct scientific literature on the synthesis of a diverse range of Volvaltrate B derivatives for the explicit purpose of structure-activity relationship (SAR) studies is limited in the public domain. The following application notes and protocols are constructed based on published research on closely related valepotriates, such as valtrate and acevaltrate, which share the same iridoid ester core structure. These compounds are used as representative examples to delineate the methodologies for synthesis, biological evaluation, and SAR analysis.

Introduction

Valepotriates are a class of iridoid esters found in Valeriana species, including the plant from which this compound is derived.[1] These compounds have garnered interest for their diverse biological activities, including potential sedative, anxiolytic, and cytotoxic effects.[2] Understanding the structure-activity relationships (SAR) of valepotriates is crucial for the development of novel therapeutic agents with improved potency and selectivity. This document outlines the synthetic strategies for modifying the valepotriate scaffold and the protocols for evaluating their biological activities to establish a comprehensive SAR profile. The primary biological activities explored herein are antioxidant, cytotoxic, and modulatory effects on GABAergic pathways, which are thought to be influenced by the chemical structure of these compounds.[1][3]

Data Presentation: Structure-Activity Relationship of Valepotriate Derivatives

The following tables summarize the quantitative data from studies on valepotriate derivatives, focusing on their antioxidant and cytotoxic activities.

Table 1: Antioxidant Activity of Valepotriates and Their Degradation Products
CompoundStructureABTS Assay IC50 (µM)DPPH• Assay IC50 (µM)Reference
Valtrate (V)[Image of Valtrate structure]1.6 ± 0.33.6 ± 0.2[4]
Acevaltrate (AV)[Image of Acevaltrate structure]> Valtrate> Valtrate[4]
1-β-Acevaltrate (BAV)[Image of 1-β-Acevaltrate structure]> Acevaltrate> Acevaltrate[4]
Valtrate Degradation Products (VD)Mixture> BAV> BAV[4]
Acevaltrate Degradation Products (AVD)Mixture> VD> VD[4]
1-β-Acevaltrate Degradation Products (BAVD)Mixture63.4 ± 1.289.4 ± 2.3[4]

Note: The structures for Valtrate, Acevaltrate, and 1-β-Acevaltrate can be found in the cited literature. Degradation products are a mixture resulting from forced degradation studies.

Table 2: Cytotoxic Activity of Valepotriates against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Valtrate (V)HepG225.4 ± 0.6[5]
Valtrate (V)HeLa37.1 ± 1.1[5]
Valtrate (V)MDA-MB-231> 25.4[5]
Valtrate (V)HUVECs (non-malignant)97.5[5]
DeacetylisovaltratumH1975Potent[6]
Derivative 1eH1975More potent than deacetylisovaltratum[6]

Experimental Protocols

General Synthetic Strategy for Valepotriate Derivatives

A general approach to generating derivatives of valepotriates for SAR studies involves the semi-synthesis from a commercially available iridoid starting material, such as genipin.[6] This strategy allows for the modification of the side chains attached to the iridoid core.

Protocol: Synthesis of Valepotriate Derivatives from Genipin [6]

  • Protection of Genipin: Protect the hydroxyl group of genipin.

  • Epoxidation: Introduce an epoxy group at the C1-position of the iridoid skeleton.

  • Side Chain Introduction: Introduce various aliphatic side chains at the C-7 position through esterification.

  • Deprotection and Further Modification: Deprotect the modified compound and perform further chemical transformations as needed to generate a library of derivatives with varying side chain lengths and functionalities.

Biological Evaluation Protocols
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate.

    • Prepare DPPH• radical solution in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the ABTS•+ or DPPH• solution in a 96-well plate.

    • Incubate the plate in the dark at room temperature for a specified time.

    • Measure the absorbance at the appropriate wavelength (e.g., 734 nm for ABTS, 517 nm for DPPH).

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the radicals.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., HepG2, HeLa) and a non-malignant control cell line (e.g., HUVECs) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the valepotriate derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualizations

Synthesis_Workflow Start Genipin (Starting Material) Step1 Protection of Hydroxyl Group Start->Step1 Step2 Epoxidation at C1 Step1->Step2 Step3 Esterification with Various Side Chains at C7 Step2->Step3 Step4 Deprotection Step3->Step4 Library Library of Valepotriate Derivatives Step4->Library

Caption: Synthetic workflow for generating a library of valepotriate derivatives.

SAR_Logic cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Derivative_Library Library of Valepotriate Derivatives Antioxidant_Assay Antioxidant Assays (ABTS, DPPH) Derivative_Library->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT) Derivative_Library->Cytotoxicity_Assay GABA_Assay GABA Receptor Binding/Modulation Assays Derivative_Library->GABA_Assay IC50_Determination IC50 / EC50 Determination Antioxidant_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination GABA_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Logical workflow for structure-activity relationship (SAR) studies.

GABA_Signaling Valepotriate Valepotriate Derivative GABA_Receptor GABAA Receptor Valepotriate->GABA_Receptor Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic/Sedative Effects) Chloride_Channel->Neuronal_Inhibition Cl- Influx

Caption: Postulated signaling pathway for valepotriates at the GABAA receptor.

References

High-Purity Volvaltrate B: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volvaltrate B is a naturally occurring iridoid compound isolated from the roots and rhizomes of Valeriana officinalis (common Valerian).[1] As a member of the valepotriate class of iridoids, this compound is of significant interest to the scientific community for its potential therapeutic applications, particularly in the fields of neuroscience and inflammatory diseases. Preparations from Valeriana officinalis have a long history in traditional medicine for their sedative and anxiolytic effects, and modern research is uncovering the bioactive compounds responsible for these properties.[1][2]

This document provides detailed application notes and experimental protocols for the use of high-purity this compound in preclinical research settings. It is intended to guide researchers in the effective utilization of this compound for investigating its biological activities and potential as a drug lead.

Commercial Suppliers of High-Purity this compound

High-purity this compound is available from several commercial suppliers, ensuring its accessibility for research purposes. The following table summarizes key information from some of the known suppliers.

SupplierCatalog NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight
CD BioSciences PDP-17077Not specified1181224-13-4C27H41ClO11577.06
Biosynth GXB22413Not specified1181224-13-4C27H41ClO11577.1 g/mol
Beijing Wokai Biotechnology Co., Ltd. E15295-5mg≥98% (HPLC)1181224-13-4C27H41ClO11577.06

Physicochemical Properties and Storage

PropertyValue
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol
Storage Conditions Short-term (weeks) at 4°C; Long-term (months to years) at -20°C or -80°C. Protect from light and moisture.

Biological Activities and Potential Applications

This compound and related iridoids from Valeriana officinalis have demonstrated a range of biological activities, suggesting several avenues for research and drug development.

Neurological and Sedative Effects

The most well-documented therapeutic potential of Valerian extracts lies in their sedative and anxiolytic properties. This compound is thought to contribute to these effects through the modulation of the GABAergic system.[1] Specifically, it is suggested to positively modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This activity is similar to that of valerenic acid, another compound from Valerian, which has been shown to selectively modulate GABA-A receptors containing β2 or β3 subunits.[3]

Potential Applications:

  • Development of novel anxiolytics and sedatives with potentially fewer side effects than benzodiazepines.

  • Investigation of sleep disorders and development of new hypnotic agents.

  • Research into the treatment of epilepsy and other seizure-related conditions.

Anti-inflammatory Activity

Iridoids isolated from Valeriana officinalis have been shown to possess anti-inflammatory properties. For instance, isovaltrate isovaleroyloxyhydrin, a related compound, exhibited a significant inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 19.00 μM.[4][5] This suggests that this compound may also have anti-inflammatory potential.

Potential Applications:

  • Investigation of inflammatory and autoimmune diseases.

  • Development of topical agents for inflammatory skin conditions.

  • Research into neuroinflammation and its role in neurodegenerative diseases.

Experimental Protocols

The following are example protocols for investigating the biological activities of this compound. These should be optimized based on the specific experimental setup and cell lines used.

Protocol 1: In Vitro Assessment of GABA-A Receptor Modulation

This protocol describes a method to assess the positive allosteric modulation of GABA-A receptors by this compound using a cell-based fluorescence assay.

Principle: This assay utilizes a yellow fluorescent protein (YFP) that is sensitive to halide ions. Cells co-expressing a GABA-A receptor and the YFP are used. Activation of the GABA-A channel by GABA leads to an influx of iodide (I-), which quenches the YFP fluorescence. A positive allosteric modulator will enhance the effect of GABA, leading to a greater quench of fluorescence at a given GABA concentration.

Materials:

  • CHO-K1 cells stably co-expressing a GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

  • This compound (high-purity).

  • GABA (gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Iodide buffer (assay buffer with NaCl replaced by NaI).

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered CHO-K1 cells into 384-well black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in assay buffer. Also, prepare a serial dilution of GABA in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO in assay buffer). c. Measure the baseline fluorescence using a plate reader (e.g., excitation at 485 nm, emission at 525 nm). d. Add the GABA dilutions to the wells. e. Immediately after adding GABA, add the iodide buffer. f. Measure the fluorescence again at several time points to determine the maximal quench.

  • Data Analysis: a. Calculate the percentage of fluorescence quench for each well. b. Plot the GABA concentration-response curves in the presence and absence of different concentrations of this compound. c. A leftward shift in the GABA EC50 value in the presence of this compound indicates positive allosteric modulation.

Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated murine macrophages (RAW 264.7).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The concentration of NO in the cell culture supernatant can be measured using the Griess reagent. A reduction in NO production in the presence of this compound indicates anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line.

  • This compound (high-purity).

  • Lipopolysaccharide (LPS) from E. coli.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Griess Reagent System (e.g., from Promega).

  • 96-well cell culture plates.

  • Sodium nitrite (for standard curve).

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of this compound in DMEM. b. Remove the old medium from the cells and add the this compound dilutions. c. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • NO Measurement: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Prepare a sodium nitrite standard curve. c. Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to all wells and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of the NED solution to all wells and incubate for another 10 minutes at room temperature, protected from light. e. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Calculate the nitrite concentration in each sample using the standard curve. b. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. c. Calculate the IC50 value for this compound. Note: It is crucial to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Stability Testing Protocol

A crucial aspect of preclinical development is to determine the stability of the compound under various conditions. The following is a general protocol for assessing the stability of this compound.

Objective: To evaluate the stability of this compound under accelerated (high temperature and humidity) and long-term storage conditions.

Materials:

  • High-purity this compound.

  • HPLC system with a suitable column (e.g., C18).

  • Stability chambers with controlled temperature and humidity.

  • Appropriate solvents for sample preparation.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound, both as a solid and in a relevant solvent (e.g., DMSO).

  • Storage Conditions:

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH, and 4°C.

  • Time Points:

    • Accelerated: 0, 1, 3, and 6 months.

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analysis: a. At each time point, retrieve a sample from each storage condition. b. Analyze the purity of this compound by HPLC. c. Quantify the amount of this compound remaining and identify any major degradation products.

  • Data Presentation:

    • Present the data in a table showing the percentage of this compound remaining at each time point for each condition.

    • Plot the degradation kinetics to estimate the shelf-life of the compound.

Signaling Pathway and Experimental Workflow Diagrams

GABA-A Receptor Modulation by this compound

GABA_A_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A_Receptor Binds to orthosteric site Volvaltrate_B This compound Volvaltrate_B->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- influx GABA_A_Receptor->Cl_ion Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Proposed mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.

Experimental Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Workflow start Start plate_cells Plate RAW 264.7 cells in 96-well plate start->plate_cells incubate_24h_1 Incubate 24h plate_cells->incubate_24h_1 add_volvaltrate_b Add this compound dilutions incubate_24h_1->add_volvaltrate_b incubate_1h Incubate 1h add_volvaltrate_b->incubate_1h add_lps Stimulate with LPS (1 µg/mL) incubate_1h->add_lps incubate_24h_2 Incubate 24h add_lps->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_assay Perform Griess Assay for NO collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound is a promising natural product for preclinical research in neuroscience and inflammation. The availability of high-purity commercial sources facilitates its investigation. The protocols and information provided herein offer a starting point for researchers to explore the therapeutic potential of this interesting iridoid compound. As with any research compound, careful experimental design, optimization, and validation are essential for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Valproate B Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Valproate B solubility in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Valproate B and why is its solubility a concern for in vivo studies?

Valproate B is the sodium salt of valproic acid, a branched short-chain fatty acid.[1][2] While sodium valproate is generally considered water-soluble, especially at a pH above 6, valproic acid itself has poor water solubility.[3][4][5] For in vivo studies, achieving adequate concentration and bioavailability at the target site is crucial for obtaining reliable and reproducible results. Poor solubility can lead to low absorption, reduced therapeutic efficacy, and variability in experimental outcomes.[6][7]

Q2: What are the key physicochemical properties of Valproate B to consider?

Valproic acid is a weak organic acid with a pKa of 4.8.[8] This means its ionization and, consequently, its solubility are highly dependent on the pH of the medium. In the acidic environment of the stomach, it will be in its less soluble, unionized form. Valproic acid is lipophilic, with a logP of 2.75.[8] The sodium salt, sodium valproate, is a white, hygroscopic crystalline powder that is freely soluble in water and ethanol.[4][9]

Q3: What are the common initial signs of solubility issues in an in vivo experiment?

Common indicators of poor solubility during in vivo studies include:

  • Precipitation of the compound: This can be observed in the dosing solution upon standing or after administration.

  • Low and variable drug exposure: Inconsistent plasma concentrations of the drug across different subjects.

  • Lack of dose-proportionality: A non-linear relationship between the administered dose and the resulting plasma concentration.

  • Poor bioavailability: A low fraction of the administered dose reaches the systemic circulation.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with Valproate B in vivo.

Problem Potential Cause Recommended Solution
Precipitation in dosing solution The concentration of Valproate B exceeds its solubility in the chosen vehicle. The pH of the vehicle is not optimal for solubility.Decrease the concentration of Valproate B in the dosing solution. Adjust the pH of the vehicle to be above 6.0 to maintain the ionized, more soluble form of valproate.[3][4] Consider using a co-solvent system or other solubility enhancement techniques described in the protocols below.
Inconsistent plasma concentrations Poor and variable absorption from the administration site due to low solubility. Uncontrolled precipitation of the drug upon dilution with physiological fluids.[10]Utilize a formulation strategy that improves and stabilizes the solubility of Valproate B, such as a solid dispersion or a cyclodextrin complex.[6][7] This can lead to more consistent absorption.
Low bioavailability The drug is not efficiently absorbed due to its poor solubility in the gastrointestinal tract.Enhance the dissolution rate by reducing the particle size (micronization or nanosuspension).[6] Formulate Valproate B as a salt or use enabling technologies like solid dispersions or lipid-based formulations to improve absorption.[6][7]

Experimental Protocols for Improving Valproate B Solubility

Researchers can employ several techniques to enhance the solubility of Valproate B for in vivo studies. The choice of method will depend on the specific experimental requirements, including the desired route of administration and dosage.

Co-solvency Approach

The use of co-solvents is a straightforward method to increase the solubility of poorly soluble compounds.[10]

Methodology:

  • Solvent Screening: Initially, screen the solubility of Valproate B in individual, pharmaceutically acceptable solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Co-solvent System Preparation: Prepare various binary or ternary co-solvent systems by mixing these solvents with water in different ratios.

  • Solubility Determination: Determine the saturation solubility of Valproate B in each co-solvent system at a controlled temperature (e.g., 25°C). This is typically done by adding an excess amount of the drug to the solvent system, shaking for a set period (e.g., 24-48 hours) to reach equilibrium, and then quantifying the dissolved drug concentration using a suitable analytical method like HPLC.

  • Toxicity and Tolerability Assessment: Select a co-solvent system that provides the desired solubility with the lowest possible concentration of organic solvents to minimize potential toxicity.[10]

Quantitative Data Summary: Solubility of Valproate B in Different Solvents

SolventSolubilityReference
Water (pH > 6)100-1000 mg/mL[3][4]
Ethanol~30 mg/mL[11]
DMSO~5 mg/mL[11]
Dimethyl formamide (DMF)~5 mg/mL[11]
PBS (pH 7.2)~10 mg/mL[11]
pH Adjustment

Adjusting the pH of the formulation vehicle is a simple and effective way to enhance the solubility of ionizable drugs like valproic acid.

Methodology:

  • Determine the pKa: The pKa of valproic acid is 4.8.[8]

  • Prepare Buffered Solutions: Prepare a series of aqueous buffer solutions with pH values ranging from 5 to 8.

  • Measure Solubility: Determine the solubility of Valproate B in each buffer solution using the equilibrium solubility method described above.

  • Select Optimal pH: Choose a pH that maintains the drug in its ionized, more soluble form without causing stability issues or being incompatible with the in vivo model. For valproic acid, a pH above 6 is generally recommended.[3][4]

Solid Dispersion Technique

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a molecular level, which can significantly improve the dissolution rate and bioavailability.[7]

Methodology:

  • Carrier Selection: Choose a suitable hydrophilic carrier such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), or hydroxypropyl methylcellulose (HPMC).

  • Preparation of Solid Dispersion:

    • Melting Method: Melt the carrier and then dissolve the drug in the molten carrier. The mixture is then cooled and solidified.

    • Solvent Evaporation Method: Dissolve both the drug and the carrier in a common organic solvent. The solvent is then evaporated, leaving a solid dispersion.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC (Differential Scanning Calorimetry) and XRD (X-ray Diffraction).

  • In Vitro Dissolution Testing: Perform dissolution studies to compare the release profile of the solid dispersion with the pure drug.

Signaling Pathways and Experimental Workflows

Valproate's Mechanism of Action

Valproate's therapeutic effects are attributed to several mechanisms, including the enhancement of GABAergic neurotransmission and the inhibition of histone deacetylases (HDACs).[2]

valproate_moa cluster_gaba GABAergic Pathway cluster_hdac HDAC Inhibition Pathway Valproate Valproate GABA_T GABA Transaminase (Degradation) Valproate->GABA_T Inhibits GABA Increased GABA Levels GABA_T->GABA Leads to Valproate_HDAC Valproate HDAC Histone Deacetylases Valproate_HDAC->HDAC Inhibits Chromatin Chromatin Remodeling & Gene Expression HDAC->Chromatin Leads to

Caption: Valproate's dual mechanism of action.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting a suitable solubility enhancement strategy for Valproate B.

solubility_workflow Start Start: Poorly Soluble Valproate B Formulation Initial_Assessment Initial Assessment: Characterize Physicochemical Properties (pKa, logP, Crystal Form) Start->Initial_Assessment Strategy_Selection Select Potential Enhancement Strategies Initial_Assessment->Strategy_Selection Co_solvency Co-solvency Strategy_Selection->Co_solvency pH_Adjustment pH Adjustment Strategy_Selection->pH_Adjustment Solid_Dispersion Solid Dispersion Strategy_Selection->Solid_Dispersion Complexation Cyclodextrin Complexation Strategy_Selection->Complexation Formulation_Dev Formulation Development & Optimization Co_solvency->Formulation_Dev pH_Adjustment->Formulation_Dev Solid_Dispersion->Formulation_Dev Complexation->Formulation_Dev In_Vitro_Eval In Vitro Evaluation: Solubility & Dissolution Testing Formulation_Dev->In_Vitro_Eval In_Vivo_Study In Vivo Study: Pharmacokinetics & Bioavailability In_Vitro_Eval->In_Vivo_Study

Caption: Workflow for improving Valproate B solubility.

References

Technical Support Center: Valtrate B Stability and Degradation Prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Valtrate B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Valtrate B in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Valtrate B and why is its stability a concern?

Valtrate B, also known as Valepotriate, is a naturally occurring iridoid ester found in plants of the Valeriana species. It is investigated for various biological activities, including potential anxiolytic and antitumor effects. However, Valtrate B is an unstable and thermolabile compound, particularly susceptible to degradation in solution, which can impact the accuracy and reproducibility of experimental results. Its degradation products may have different biological activities and toxicological profiles.

Q2: What are the primary factors that cause Valtrate B degradation in solution?

The main factors contributing to the degradation of Valtrate B in solution are:

  • pH: Valtrate B is highly sensitive to alkaline conditions and, to a lesser extent, acidic conditions. It decomposes rapidly in aqueous solutions with non-neutral pH.

  • Temperature: Elevated temperatures significantly accelerate the degradation of Valtrate B. It is considered a thermolabile compound.

  • Light: Although considered relatively stable under photolytic stress compared to alkaline and thermal stress, prolonged exposure to light can contribute to degradation. It is best practice to protect Valtrate B solutions from light.

  • Solvent: The choice of solvent can influence the stability of Valtrate B. It is soluble in DMSO and chloroform and slightly soluble in methanol. Degradation has been observed in alcoholic solutions.

Q3: What are the recommended storage conditions for Valtrate B and its solutions?

To ensure the stability of Valtrate B, the following storage conditions are recommended:

FormStorage TemperatureDurationContainerAdditional Notes
Solid Compound -20°C[1]≥ 1 year[1]Tightly sealed, light-resistant container
Stock Solutions -80°CUp to 6 monthsSingle-dose, brown, closed ampoules or vialsProtect from light
-20°CUp to 1 monthSingle-dose, brown, closed ampoules or vialsProtect from light
Working Solutions Prepared FreshFor same-day useLight-resistant containersAvoid storage

Troubleshooting Guides

Issue 1: Rapid loss of Valtrate B concentration in my experimental solution.

Possible Causes and Solutions:

  • Incorrect pH of the solution:

    • Verification: Measure the pH of your solvent or buffer system.

    • Solution: If possible, adjust the pH to a neutral range (around 7.0). If the experimental conditions require acidic or alkaline pH, prepare the Valtrate B solution immediately before use and minimize the exposure time.

  • High temperature during handling or experiment:

    • Verification: Monitor the temperature of your experimental setup.

    • Solution: Perform all dilutions and experimental procedures on ice or at a controlled, low temperature. Avoid heating Valtrate B solutions.

  • Inappropriate solvent:

    • Verification: Confirm the compatibility of your solvent with Valtrate B.

    • Solution: Use aprotic solvents like DMSO for preparing stock solutions. For aqueous experimental media, add the Valtrate B stock solution at the last possible moment and in the smallest effective volume to minimize its exposure to the aqueous environment.

  • Light exposure:

    • Verification: Ensure that all containers and the experimental setup are protected from light.

    • Solution: Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area when handling Valtrate B solutions.

Issue 2: Appearance of unknown peaks in my chromatogram when analyzing Valtrate B.

Possible Cause and Identification:

  • Degradation of Valtrate B: The appearance of new peaks is a strong indicator of degradation. The primary degradation products of Valtrate B are typically baldrinal-type structures.

    • Identification: These degradation products can be identified and characterized using HPLC coupled with mass spectrometry (HPLC-MS/MS). The fragmentation patterns of these products often show a characteristic baldrinal stem-nucleus structure. Forced degradation studies under alkaline and thermal conditions can help to generate and identify these degradation products for use as standards.

Experimental Protocols

Protocol 1: Forced Degradation Study of Valtrate B

This protocol is designed to intentionally degrade Valtrate B to identify its degradation products and assess its stability under various stress conditions.

Materials:

  • Valtrate B

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-UV/MS system

Procedure:

  • Preparation of Valtrate B Stock Solution: Prepare a stock solution of Valtrate B in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight for 24 hours.

  • Sample Analysis: Before and after the stress treatments, dilute the samples with the mobile phase and analyze by a validated HPLC-UV/MS method to determine the percentage of degradation and identify the degradation products.

Protocol 2: HPLC Method for the Analysis of Valtrate B and its Degradation Products

This method can be used for the quantitative analysis of Valtrate B and the qualitative assessment of its degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Note: The mobile phase composition may need to be optimized based on the specific degradation products being analyzed. A gradient elution may be necessary to resolve all compounds.

Visualizations

Degradation Pathway of Valtrate B

The degradation of Valtrate B, particularly under alkaline and thermal stress, proceeds through the formation of baldrinal-type structures. The following diagram illustrates a simplified potential degradation pathway.

G ValtrateB Valtrate B Intermediate Unstable Intermediate ValtrateB->Intermediate  Alkaline or  Thermal Stress Baldrinal Baldrinal-Type Degradation Products Intermediate->Baldrinal  Rearrangement

Caption: Simplified degradation pathway of Valtrate B.

Troubleshooting Workflow for Valtrate B Instability

This workflow provides a logical approach to troubleshooting unexpected degradation of Valtrate B in your experiments.

G Start Unexpected Degradation of Valtrate B Observed Check_pH Is the solution pH neutral? Start->Check_pH pH_Yes Yes Check_pH->pH_Yes pH_No No Check_pH->pH_No Check_Temp Is the temperature controlled and minimized? Temp_Yes Yes Check_Temp->Temp_Yes Temp_No No Check_Temp->Temp_No Check_Solvent Is the solvent appropriate (e.g., DMSO for stock)? Solvent_Yes Yes Check_Solvent->Solvent_Yes Solvent_No No Check_Solvent->Solvent_No Check_Light Are solutions protected from light? Light_Yes Yes Check_Light->Light_Yes Light_No No Check_Light->Light_No pH_Yes->Check_Temp Action_pH Adjust pH to neutral or prepare fresh before use pH_No->Action_pH Temp_Yes->Check_Solvent Action_Temp Work on ice and avoid heating Temp_No->Action_Temp Solvent_Yes->Check_Light Action_Solvent Use aprotic solvent for stock and minimize aqueous exposure Solvent_No->Action_Solvent End Degradation Minimized Light_Yes->End Action_Light Use light-resistant containers Light_No->Action_Light Action_pH->Check_Temp Action_Temp->Check_Solvent Action_Solvent->Check_Light Action_Light->End

Caption: Troubleshooting workflow for Valtrate B instability.

References

Technical Support Center: Optimizing Volvaltrate B and Related Valerian-Derived Compounds for Anxiolytic Effect Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the anxiolytic effects of Volvaltrate B and other active constituents of Valeriana officinalis. Due to the limited direct research on "this compound," this guide focuses on the broader class of valepotriates and the well-studied components of Valeriana officinalis, such as valerenic acid and various extracts, to provide a comprehensive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary active compounds in Valeriana officinalis responsible for its anxiolytic effects?

A1: The anxiolytic properties of Valeriana officinalis are attributed to a complex interplay of its constituents. The most studied compounds include valerenic acid and its derivatives, as well as valepotriates (such as valtrate and didrovaltrate).[1] While valerenic acid is often highlighted for its direct modulation of GABA-A receptors, valepotriates have also demonstrated anxiolytic-like effects in preclinical studies.[2][3]

Q2: What is the primary mechanism of action for the anxiolytic effects of Valeriana officinalis extracts?

A2: The primary proposed mechanism is the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[4][5] Compounds like valerenic acid can allosterically modulate GABA-A receptors, enhancing the inhibitory effects of GABA, which leads to a reduction in anxiety.[1][6][7] This action is similar to that of benzodiazepines, though the binding site on the GABA-A receptor appears to be different.[7]

Q3: What are the standard preclinical models for assessing the anxiolytic effects of these compounds?

A3: Commonly used and well-validated rodent models include the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).[8][9][10][11] These tests are based on the natural conflict between the animal's drive to explore a new environment and its aversion to open, elevated, or brightly lit spaces.

Q4: Is it necessary to use a positive control in these behavioral assays?

A4: Yes, including a positive control is crucial for validating the experimental setup. Diazepam is a commonly used positive control in anxiety models, and its effects are well-characterized.[8][12] A typical dose for rats is 1 mg/kg.[12][13]

Troubleshooting Guide

Q: I am not observing a significant anxiolytic effect with my Valeriana officinalis extract. What could be the issue?

A: Several factors could contribute to a lack of effect. Consider the following:

  • Concentration and Dosage: The anxiolytic effects of Valeriana officinalis extracts are dose-dependent. Dosages ranging from 100-500 mg/kg have shown anxiolytic effects in the elevated plus-maze test.[14] Ensure your dosage is within an effective range.

  • Extraction Method: The polarity of the extraction solvent significantly impacts the chemical composition of the extract. Apolar extracts tend to have higher concentrations of valerenic acid and show more potent modulation of GABA-A receptors.[1][6]

  • Timing of Administration: The time between administration and testing is critical. For orally administered valepotriates, testing has been conducted at 0.5, 1.5, and 3 hours post-administration.[2][3]

  • Animal Strain and Handling: The baseline anxiety levels can vary between different rodent strains. Additionally, excessive handling or stress prior to testing can mask the anxiolytic effects of a compound. It is recommended to handle the animals for several days before the experiment to acclimate them.[15]

Q: My results show a decrease in overall movement in the Open Field Test. How can I distinguish between anxiolytic and sedative effects?

A: This is a common challenge. Here's how to differentiate:

  • Behavioral Parameters: In the OFT, an anxiolytic effect is typically characterized by an increase in time spent in the center of the arena without a significant decrease in total distance traveled.[11][16] A sedative effect would likely cause a general reduction in locomotor activity, including fewer line crossings and less rearing.

  • Use of Multiple Tests: The Elevated Plus-Maze can help clarify these effects. An anxiolytic compound should increase the time spent and entries into the open arms without significantly reducing the total number of arm entries.[17] A sedative effect would likely reduce the total number of entries.

  • Dose-Response Curve: Conduct a dose-response study. Sedative effects often become more prominent at higher doses.

Q: The variability in my behavioral data is very high. How can I reduce it?

A: High variability is a common issue in behavioral research. To minimize it:

  • Standardize Experimental Conditions: Ensure consistent lighting, noise levels, and time of day for all tests. Male and female mice should be tested separately.[15]

  • Blinding: The experimenter should be blind to the treatment groups to avoid unconscious bias during scoring.[15]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.

  • Consistent Handling: Handle all animals in the same manner throughout the study.

Data on Effective Concentrations for Anxiolytic Effects

Compound/ExtractAnimal ModelDosage/ConcentrationObserved Anxiolytic Effect
ValepotriatesRat (EPM)0.1 and 0.2 g/kg (oral)Increased time spent and entries into open arms.[2][3]
Valepotriate FractionMice (EPM)10 mg/kg (intraperitoneal)Increased time spent in open arms.[17][18]
Valeriana officinalis Extract (45% methanolic or 35% ethanolic)Mice and Rats (EPM)100-500 mg/kg (oral)Pronounced anxiolytic effect.[14]
Valerenic AcidMice (Forced Swim Test)0.5 and 1.0 mg/kgDecreased immobility time.[19]
Valeriana officinalis Root ExtractRats (EPM)3 ml/kgSignificant reduction in anxious behavior.[8][12][13]
Valerenic AcidRats (EPM)3 mg/kgSignificant reduction in anxious behavior.[8][12][13]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

This test assesses anxiety-like behavior by measuring the rodent's exploration of a maze with two open and two enclosed arms.[15][20]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two enclosed arms.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Place the rodent in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.[20]

    • Record the session using a video camera.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Interpretation: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Open Field Test (OFT)

This test evaluates anxiety and locomotor activity by observing the animal's behavior in a novel, open arena.[10][11][16]

Methodology:

  • Apparatus: A square or circular arena with walls to prevent escape, often divided into a central and a peripheral zone.

  • Acclimation: Acclimate the animal to the testing room for at least 30 minutes.

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Allow it to explore freely for a set period (e.g., 5-10 minutes).

    • Record the session with an overhead video camera.

  • Parameters Measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Frequency of rearing.

  • Interpretation: Anxiolytic effects are suggested by an increased time spent in and distance traveled in the center of the arena.

Light-Dark Box (LDB) Test

This test is based on the conflict between the tendency of rodents to explore a novel environment and their aversion to brightly lit areas.[9][21][22]

Methodology:

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.[9]

  • Acclimation: Acclimate the animal to the testing room.

  • Procedure:

    • Place the animal in the light compartment, facing away from the opening.

    • Allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the session for later analysis.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis animal_prep Animal Acclimation & Handling admin Compound Administration (Specify Route & Dose) animal_prep->admin control Vehicle/Positive Control Administration animal_prep->control compound_prep Compound Preparation (this compound / Extract) compound_prep->admin epm Elevated Plus-Maze admin->epm Pre-treatment Time oft Open Field Test admin->oft Pre-treatment Time ldb Light-Dark Box admin->ldb Pre-treatment Time control->epm control->oft control->ldb data_acq Video Recording & Automated Tracking epm->data_acq oft->data_acq ldb->data_acq stats Statistical Analysis data_acq->stats

Caption: Experimental workflow for assessing anxiolytic effects.

gaba_pathway cluster_synapse GABAergic Synapse cluster_drug_action Mechanism of Action presynaptic Presynaptic Neuron GABA Release postsynaptic Postsynaptic Neuron GABA-A Receptor presynaptic:f1->postsynaptic:f1 GABA gaba_a GABA-A Receptor valerenic_acid Valerenic Acid / Valepotriates valerenic_acid->gaba_a Allosteric Modulation channel Chloride (Cl-) Ion Channel gaba_a->channel Opens hyperpolarization Neuronal Hyperpolarization channel->hyperpolarization Cl- Influx anxiolysis Anxiolytic Effect hyperpolarization->anxiolysis Leads to

Caption: Proposed GABAergic mechanism of Valeriana officinalis constituents.

References

Technical Support Center: Large-Scale Synthesis of Volvaltrate B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Volvaltrate B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex iridoid natural product, presents several key challenges:

  • Stereochemical Control: Establishing and maintaining the correct stereochemistry at multiple chiral centers on the iridoid core is a significant hurdle.

  • Esterification of Hindered Alcohols: The esterification of the sterically hindered tertiary alcohol in the this compound core can be low-yielding and require carefully optimized conditions.

  • Purification: The separation of this compound from structurally similar byproducts and unreacted starting materials on a large scale is often challenging due to its polarity and potential instability.[1][2][3][4]

  • Reagent Handling and Cost: The use of expensive or hazardous reagents for certain transformations can pose logistical and safety challenges at an industrial scale.

  • Reaction Monitoring: Ensuring complete conversion and minimizing side reactions requires robust in-process controls and analytical methods suitable for a manufacturing environment.

Q2: Are there any recommended starting materials for a scalable synthesis of the iridoid core of this compound?

A2: While multiple synthetic routes to iridoid cores have been reported, for large-scale synthesis, it is advantageous to start from readily available and inexpensive chiral pool materials. One common precursor for the synthesis of iridoids is (-)-citronellal, which is a naturally occurring monoterpene.[5] The synthesis often involves key steps like metathesis and organocatalytic intramolecular Michael additions to construct the characteristic bicyclic system.[5]

Q3: What analytical techniques are most suitable for monitoring the progress of this compound synthesis on a large scale?

A3: For large-scale production, a combination of analytical techniques is recommended for effective reaction monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the consumption of starting materials, the formation of intermediates, and the final product. It can also be used to assess the purity of the product.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While more common in a laboratory setting, at-line or on-line NMR can provide detailed structural information to confirm the identity of intermediates and the final product.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for identifying byproducts and impurities, even at trace levels.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification Step

Question: We are experiencing low yields during the esterification of the tertiary alcohol on the iridoid core with the isovaleroxy side chain. What are the potential causes and solutions?

Answer: Low yields in this sterically hindered esterification are a common issue. The following table summarizes potential causes and recommended troubleshooting steps.

Potential CauseRecommended ActionExpected Outcome
Steric Hindrance Employ a more reactive acylating agent, such as an acid chloride or anhydride, in place of the carboxylic acid.Increased reaction rate and higher conversion.
Inefficient Catalyst Switch to a more potent catalyst system. For example, using dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be effective for hindered alcohols.[6]Improved catalytic turnover and higher yield.
Reversible Reaction If using a Fischer esterification, ensure efficient removal of water using a Dean-Stark trap or by adding a dehydrating agent.Shift in equilibrium towards the product side, leading to higher yields.[7]
Side Reactions Optimize the reaction temperature and time to minimize the formation of degradation products or other side reactions.Increased selectivity for the desired ester.
Experimental Protocol: Steglich Esterification of a Hindered Iridoid Alcohol

This protocol provides a general methodology for the esterification of a sterically hindered alcohol, a key step in the synthesis of compounds like this compound.

Materials:

  • Iridoid core with tertiary alcohol (1 equivalent)

  • Isovaleric acid (1.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the iridoid core (1 eq) and isovaleric acid (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Difficulty in Purifying the Final Product

Question: We are struggling with the purification of this compound on a large scale. The product co-elutes with impurities during column chromatography. What strategies can we employ for better separation?

Answer: The purification of complex natural products like this compound at scale often requires a multi-step approach.[1][2][3][4]

Potential CauseRecommended ActionExpected Outcome
Similar Polarity of Impurities Utilize a different stationary phase for chromatography (e.g., reversed-phase C18 silica instead of normal-phase silica).Altered selectivity and improved separation of closely related compounds.
Complex Mixture Employ a multi-step purification strategy. This could involve an initial flash chromatography step followed by preparative HPLC for final polishing.[4]Higher purity of the final product.
Product Instability on Silica If the product is sensitive to the acidic nature of silica gel, consider using a neutral stationary phase like alumina or a buffered mobile phase.Reduced degradation of the product during purification.
Crystallization Issues If direct crystallization is difficult, try forming a crystalline derivative (e.g., a salt or co-crystal) to facilitate purification by recrystallization.Isolation of the product in a highly pure, crystalline form.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low Reaction Yield check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_reagents Confirm Reagent Activity check_starting_materials->check_reagents Materials OK end_fail Consult with Process Chemistry Team check_starting_materials->end_fail Impure Materials optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_reagents->optimize_conditions Reagents OK check_reagents->end_fail Inactive Reagents change_catalyst Screen Alternative Catalysts optimize_conditions->change_catalyst Optimization Insufficient end_success Yield Improved optimize_conditions->end_success Yield Improved change_solvent Investigate Different Solvents change_catalyst->change_solvent No Improvement change_catalyst->end_success Yield Improved purification_issue Investigate Product Loss During Workup/Purification change_solvent->purification_issue No Improvement change_solvent->end_success Yield Improved purification_issue->end_success Loss Minimized purification_issue->end_fail Significant Loss Identified

Caption: A decision tree for troubleshooting low reaction yields.

Logical Relationship in Esterification Troubleshooting

Esterification_Troubleshooting problem Problem Low Esterification Yield sub_problems Reactivity Steric Hindrance Equilibrium Reversible Reaction Catalysis Inefficient Catalyst solutions Use more reactive acylating agent Remove water (Dean-Stark) Use a more potent catalyst (e.g., DCC/DMAP) sub_problems:r->solutions:r Address with sub_problems:e->solutions:e Address with sub_problems:c->solutions:c Address with

Caption: Key issues and solutions for hindered esterification reactions.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Volvaltrate B from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in minimizing batch-to-batch variability of Volvaltrate B extracted from natural sources, primarily Valeriana officinalis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it primarily extracted?

This compound is a naturally occurring iridoid compound. It is primarily extracted from the roots and rhizomes of Valeriana officinalis L., a plant commonly known as valerian.[1][2] Iridoids, along with sesquiterpenoids like valerenic acid, are considered key pharmacologically active secondary metabolites of this plant.[1]

Q2: What are the main factors contributing to batch-to-batch variability of this compound extracts?

Batch-to-batch variability in botanical extracts is a well-documented challenge.[3][4] The primary factors influencing the consistency of this compound extracts include:

  • Raw Material Variation: The chemical composition of Valeriana officinalis can vary significantly based on genetic factors, geographical location, climate, soil conditions, harvest time, and post-harvest handling and storage conditions.[3]

  • Extraction Method: The choice of extraction solvent, temperature, time, and technique (e.g., maceration, soxhlet, ultrasound-assisted extraction) can dramatically impact the yield and purity of this compound.

  • Processing Parameters: Subsequent processing steps such as filtration, concentration, and drying can also introduce variability if not carefully controlled.[5]

  • Chemical Instability: Valepotriates, the class of compounds to which this compound belongs, can be sensitive to heat and pH, potentially leading to degradation during extraction and storage.

Q3: How can I standardize my raw material to minimize variability?

While complete standardization is challenging, several steps can be taken:

  • Good Agricultural and Collection Practices (GACP): Sourcing plant material from qualified suppliers who adhere to GACP ensures consistency in cultivation, harvesting, and initial processing.

  • Macroscopic and Microscopic Identification: Verify the identity and quality of the plant material upon receipt.

  • Phytochemical Fingerprinting: Utilize techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) to create a chemical fingerprint of the raw material. This allows for the selection of batches with similar phytochemical profiles.

  • Controlled Storage: Store the raw material in a controlled environment (temperature, humidity, light) to prevent degradation of active compounds.

Q4: What are the recommended analytical techniques for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of valepotriates like valtrate and isovaltrate, and can be adapted for this compound.[6][7][8] For higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is recommended, especially for complex extracts.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Inappropriate extraction solvent. 2. Suboptimal extraction temperature or time. 3. Inefficient extraction technique. 4. Poor quality of raw material.1. Solvent Optimization: Test a range of solvents with varying polarities. For valepotriates, less polar solvents like hexane or dichloromethane, or hydroalcoholic mixtures (e.g., 70% ethanol) have been shown to be effective.[6][7] 2. Parameter Optimization: Experiment with different temperatures and extraction durations. Increased temperature can enhance extraction but may also lead to degradation. A balance must be found.[10] 3. Technique Evaluation: Consider alternative extraction methods such as ultrasound-assisted or microwave-assisted extraction, which can improve efficiency. 4. Raw Material Qualification: Analyze the raw material for its initial this compound content to ensure it meets quality standards.
High Batch-to-Batch Variability in this compound Content 1. Inconsistent raw material. 2. Fluctuations in extraction parameters. 3. Variations in post-extraction processing.1. Standardize Raw Material: Implement rigorous quality control for incoming plant material, including phytochemical fingerprinting. 2. Strict Process Control: Precisely control all extraction parameters (solvent-to-solid ratio, temperature, time, agitation speed). 3. Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all processing steps, from extraction to final product formulation.
Degradation of this compound during Processing 1. Excessive heat during extraction or drying. 2. Exposure to extreme pH conditions. 3. Prolonged processing times.1. Temperature Control: Use lower extraction and drying temperatures. For instance, drying temperatures for valerian root are often recommended to be in the range of 40-70°C.[11] 2. pH Monitoring: Maintain a neutral pH during extraction and processing unless a specific pH is required for selectivity. 3. Process Efficiency: Optimize the workflow to minimize the time the extract is exposed to potentially degrading conditions.
Poor Chromatographic Peak Shape or Resolution during HPLC Analysis 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample matrix interference.1. Mobile Phase Optimization: Adjust the solvent ratio and pH of the mobile phase. A common mobile phase for valepotriates is a mixture of acetonitrile and water.[8] 2. Column Maintenance: Use a guard column and ensure the column is properly washed and stored. 3. Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample before HPLC analysis.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Valeriana officinalis

This protocol is a general guideline and may require further optimization based on the specific raw material and desired extract characteristics.

1. Materials and Equipment:

  • Dried and powdered Valeriana officinalis root (particle size < 0.5 mm)

  • Hexane or 70% (v/v) Ethanol

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Analytical balance

2. Procedure:

  • Weigh 10 g of powdered Valeriana officinalis root and place it in a 250 mL flask.

  • Add 100 mL of the chosen extraction solvent (hexane or 70% ethanol).

  • Place the flask in an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30 minutes.

  • After ultrasonication, macerate the mixture for 24 hours at room temperature with occasional shaking.

  • Filter the mixture through a Buchner funnel.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Dry the resulting extract in a vacuum oven at 40°C to a constant weight.

  • Store the dried extract in an airtight, light-resistant container at 4°C.

Protocol 2: Quantification of this compound using HPLC-UV (Adapted Method)

This method is adapted from a validated method for valtrate and should be validated for this compound before routine use.[8]

1. Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (70:30, v/v) in isocratic mode.[8]

  • Flow Rate: 1.5 mL/min[8]

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol (or a suitable solvent) and create a series of dilutions to establish a calibration curve (e.g., 10-200 µg/mL).

  • Sample Solution: Accurately weigh a portion of the dried extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

3. Method Validation (Recommended):

  • Linearity: Analyze the standard solutions at different concentrations to establish the linear range and determine the correlation coefficient (should be >0.999).[8]

  • Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Determine the accuracy of the method by performing a recovery study using spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The following table summarizes the impact of key extraction parameters on the yield of iridoids and other bioactive compounds from Valeriana officinalis, based on available literature. This data can guide the optimization of your extraction process.

Parameter Condition Effect on Yield of Iridoids/Valerenic Acids Reference
Solvent HexaneGood extraction for valepotriates (less polar)[6][7]
70% EthanolEffective for a broader range of compounds, including valerenic acids[10]
95% EthanolHighest levels of valerenic acid derivatives[10]
WaterLower yield of less polar compounds[10]
Temperature 25°CBaseline extraction[10]
40-60°CIncreased extraction efficiency[12]
75°CHighest levels of valerenic acid derivatives, but risk of degradation[10]
Particle Size Smaller particlesIncreased surface area, potentially leading to higher extraction efficiency
Drying Method MicrowaveCan lead to higher biochemical content compared to oven drying[13][14]
Oven (40-50°C)Standard method, but may lead to some degradation[11]

Mandatory Visualizations

experimental_workflow cluster_raw_material Raw Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Quality Control cluster_final_product Final Product raw_material Valeriana officinalis Root grinding Grinding & Sieving raw_material->grinding qc_raw QC: Macroscopic, Microscopic, HPTLC grinding->qc_raw extraction Solvent Extraction (e.g., 70% Ethanol, 40°C, 30 min ultrasonication) qc_raw->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator, <45°C) filtration->concentration drying Drying (Vacuum Oven, 40°C) concentration->drying sample_prep Sample Preparation drying->sample_prep hplc HPLC-UV Analysis sample_prep->hplc data_analysis Data Analysis & Quantification hplc->data_analysis final_product Standardized this compound Extract data_analysis->final_product

Caption: Experimental workflow for extraction and quantification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: High Batch-to-Batch Variability cause1 Inconsistent Raw Material start->cause1 Is it the... cause2 Variable Extraction Parameters start->cause2 Or is it the... cause3 Inconsistent Post-Extraction Processing start->cause3 Or perhaps the... solution1 Implement Raw Material QC (e.g., Phytochemical Fingerprinting) cause1->solution1 solution2 Strictly Control Extraction Parameters (Solvent, Temp, Time) cause2->solution2 solution3 Develop and Adhere to SOPs cause3->solution3 end Consistent this compound Extract solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for high batch-to-batch variability.

References

Technical Support Center: Refinement of Volvaltrate B Extraction for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Volvaltrate B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the yield and purity of this compound from Valeriana species, primarily Valeriana jatamansi.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial extraction solvent for obtaining this compound and other valepotriates?

A1: The most frequently reported solvent for the initial extraction of valepotriates, including this compound, from Valeriana jatamansi is 95% ethanol.[1] This is typically used in a maceration process at room temperature.

Q2: I am experiencing low yields of this compound. What are the most likely causes?

A2: Low yields of this compound can be attributed to several factors. The primary cause is often the degradation of the compound during the extraction and purification process. Valepotriates are known to be unstable, particularly when exposed to high temperatures and non-neutral pH conditions. Other factors include incomplete extraction from the plant material, suboptimal solvent selection for partitioning, and losses during chromatographic purification.

Q3: How can I minimize the degradation of this compound during my extraction process?

A3: To minimize degradation, it is crucial to control the temperature throughout the extraction and purification process. Avoid heating the extract, especially during solvent evaporation. A patent on Valerian root extraction suggests that heating an alcoholic extract to temperatures between 70°C and 80°C can be used to intentionally reduce the valepotriate content, highlighting their thermal lability. Therefore, rotary evaporation should be conducted at a low temperature (e.g., < 40°C). Additionally, maintaining a neutral pH is important as acidic or alkaline conditions can promote degradation.

Q4: Is there a way to assess the stability of my this compound extract during storage?

A4: Yes, the stability of valepotriates in an extract can be monitored over time using High-Performance Liquid Chromatography (HPLC). A study on the storage of valepotriate extracts showed that the composition can change over time, with some valepotriates converting to other forms or degrading. It was noted that storing the extract in methanol at -20°C could slow down this conversion, but degradation products might still form. For long-term storage, it is advisable to store the dried extract at low temperatures, protected from light and moisture.

Q5: What is a typical yield for valepotriates from Valeriana jatamansi?

A5: The yield of valepotriates can vary significantly depending on factors such as the plant's geographical origin, harvesting time, and the specific extraction and purification methods used. One study on Valeriana jatamansi reported the total valepotriates yield per plant in the roots to range from 73.726 mg to 464.308 mg, with variations observed across different months of growth.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Detected in Crude Extract 1. Degradation during extraction: Exposure to high temperatures during solvent evaporation. 2. Incomplete extraction: Insufficient solvent volume, extraction time, or improper particle size of the plant material. 3. Poor quality of plant material: Low intrinsic this compound content in the starting material.1. Use a rotary evaporator at a temperature below 40°C. If possible, use a high-vacuum pump to lower the boiling point of the solvent. 2. Ensure the plant material is finely powdered. Use an adequate solvent-to-solid ratio (e.g., 1:10 w/v) and a sufficient extraction duration (e.g., 24 hours per extraction, repeated 3-4 times).[1] 3. Source high-quality, properly identified, and recently harvested plant material. The content of valepotriates can vary with the season.[2]
Significant Loss of this compound During Liquid-Liquid Partitioning 1. Suboptimal solvent choice: The polarity of the partitioning solvent may not be ideal for selectively extracting this compound. 2. Emulsion formation: Formation of a stable emulsion at the solvent interface can trap the compound.1. Ethyl acetate is a commonly used and effective solvent for partitioning valepotriates from an aqueous suspension of the ethanolic extract.[1] 2. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a bed of celite.
Co-elution of Impurities During Column Chromatography 1. Inappropriate stationary or mobile phase: The selected chromatographic system may not have sufficient resolution to separate this compound from other closely related compounds. 2. Column overloading: Applying too much sample to the column.1. A typical purification scheme involves silica gel column chromatography with a gradient of petroleum ether-acetone, followed by further purification on Sephadex LH-20 with methanol.[1] Consider using reverse-phase chromatography (C18) for higher resolution. 2. Reduce the amount of sample loaded onto the column. Perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal loading amount.
Degradation of this compound on the Chromatographic Column 1. Active sites on the stationary phase: Residual acidity or basicity on silica gel can catalyze degradation. 2. Prolonged run time: Extended exposure to the stationary and mobile phases can lead to degradation.1. Use high-purity, neutral silica gel. You can also deactivate the silica gel by washing it with the mobile phase before loading the sample. 2. Optimize the mobile phase composition to achieve a faster elution of this compound without compromising resolution.

Data Summary

The yield of individual valepotriates can be influenced by various factors, including the time of harvest. The following table summarizes the yield of four different valepotriates from the roots of Valeriana jatamansi at different harvesting times, as reported in one study. This data illustrates the importance of considering biological factors in addition to extraction parameters for maximizing the yield of the target compound.

Table 1: Yield of Different Valepotriates from Valeriana jatamansi Roots at Various Harvesting Months [2]

ValepotriateYield per Plant (mg) - MarchYield per Plant (mg) - MayYield per Plant (mg) - JulyYield per Plant (mg) - SeptemberYield per Plant (mg) - November
Valtrate102.199250.632315.891489.336614.112
Acevaltrate4.10315.78928.94755.26367.605
Didrovaltrate6.22429.47358.94798.684120.294
IVHD Valtrate27.56158.94789.473115.789135.263

Experimental Protocols

Protocol 1: Extraction and Fractionation of this compound

This protocol is based on a commonly cited method for the extraction of valepotriates from Valeriana jatamansi.[1]

  • Preparation of Plant Material:

    • Air-dry the roots and rhizomes of Valeriana jatamansi.

    • Grind the dried material into a fine powder.

  • Ethanolic Extraction:

    • Macerate the powdered plant material in 95% ethanol (e.g., 1 kg of powder in 10 L of ethanol) at room temperature for 24 hours with occasional shaking.

    • Filter the extract.

    • Repeat the extraction process on the plant residue three more times with fresh 95% ethanol.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in distilled water (e.g., 100 g of residue in 1 L of water).

    • Partition the aqueous suspension successively with ethyl acetate (EtOAc) (5 x 1 L).

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the EtOAc-soluble fraction, which is enriched in this compound.

Protocol 2: Quantification of this compound using HPLC-UV

This protocol provides a general framework for the quantification of this compound. The specific parameters may need to be optimized for your particular instrument and sample.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a this compound reference standard in methanol (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried EtOAc-soluble fraction (e.g., 10 mg).

    • Dissolve the sample in a known volume of methanol (e.g., 10 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used. A starting point for optimization could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Valepotriates typically have a UV absorbance maximum around 254 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

experimental_workflow plant_material Dried & Powdered Valeriana jatamansi Roots extraction Maceration with 95% Ethanol (Room Temperature, 24h, x4) plant_material->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (< 40°C) filtration->evaporation1 crude_extract Crude Ethanolic Extract evaporation1->crude_extract suspension Suspension in Water crude_extract->suspension partitioning Liquid-Liquid Partitioning with Ethyl Acetate (x5) suspension->partitioning separation Separation of Layers partitioning->separation aq_phase Aqueous Phase (Discard or process for other compounds) separation->aq_phase etOAc_phase Ethyl Acetate Phase separation->etOAc_phase evaporation2 Rotary Evaporation (< 40°C) etOAc_phase->evaporation2 etOAc_fraction Enriched this compound Fraction evaporation2->etOAc_fraction purification Column Chromatography (Silica Gel, Sephadex LH-20) etOAc_fraction->purification volvaltrate_b Pure this compound purification->volvaltrate_b

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low this compound Yield check_degradation Check for Degradation start->check_degradation check_extraction Review Extraction Protocol start->check_extraction check_purification Examine Purification Steps start->check_purification temp_control High Temperature during Evaporation? check_degradation->temp_control Yes ph_control Non-neutral pH? check_degradation->ph_control Yes incomplete_extraction Incomplete Extraction? check_extraction->incomplete_extraction Yes partitioning_loss Loss during Partitioning? check_purification->partitioning_loss Yes column_loss Degradation on Column? check_purification->column_loss Yes solution_temp Use Low Temperature (< 40°C) Evaporation temp_control->solution_temp solution_ph Maintain Neutral pH ph_control->solution_ph solution_extraction Increase Solvent Volume/ Time, Use Fine Powder incomplete_extraction->solution_extraction solution_partitioning Optimize Partitioning Solvent (e.g., EtOAc) partitioning_loss->solution_partitioning solution_column Use Neutral Stationary Phase, Optimize Mobile Phase column_loss->solution_column

Caption: Troubleshooting logic for low this compound yield.

References

stability testing of Volvaltrate B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Volvaltrate B

Disclaimer: Information on "this compound" is not publicly available. This guide is based on established principles for the stability testing of novel small-molecule drug substances as outlined in ICH guidelines.[1][2][3] The scenarios, data, and protocols provided are representative examples to aid researchers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and accelerated storage conditions for a new drug substance like this compound?

A1: For a new drug substance intended for the global market, stability studies should be conducted according to ICH Q1A(R2) guidelines.[2][3][4] The recommended standard conditions are:

  • Long-term storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4]

  • Accelerated storage: 40°C ± 2°C / 75% RH ± 5% RH.[4]

The choice of long-term conditions depends on the climatic zone for which the product is intended. Data from accelerated studies are used to predict the effects of short-term excursions from labeled storage conditions, such as during shipping.[5]

Q2: How do I establish the intrinsic stability of this compound and identify potential degradation products?

A2: To understand the intrinsic stability and degradation pathways, you should perform forced degradation (stress testing) studies.[6][7][8] This involves exposing this compound to conditions more severe than accelerated testing.[7] Key conditions to test, as recommended by ICH guidelines, include:[7][9]

  • Hydrolysis: Exposure to acidic and basic solutions across a wide pH range.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[9]

  • Thermal Stress: Exposure to high temperatures in 10°C increments above the accelerated condition (e.g., 50°C, 60°C).

  • Photostability: Exposure to a combination of visible and UV light as described in ICH Q1B guidelines.[6]

These studies are crucial for developing and validating a stability-indicating analytical method.[7][10]

Q3: What are the most common chemical degradation pathways for a small-molecule drug like this compound?

A3: The most common degradation pathways for small-molecule drugs are hydrolysis, oxidation, and photolysis.[11]

  • Hydrolysis is the cleavage of a chemical bond by reaction with water. It frequently affects functional groups like esters, amides, lactams, and imines.[11][12]

  • Oxidation involves the loss of electrons, often mediated by atmospheric oxygen. It can be initiated by heat, light, or metal ions.[12]

  • Photolysis refers to degradation caused by exposure to light, which can induce complex reactions including oxidation and isomerization.[11]

Forced degradation studies help to determine which of these pathways are relevant for this compound.[6][7]

Q4: My stability data shows a significant change at the accelerated condition. What are the next steps?

A4: A "significant change" during accelerated testing (e.g., >5% loss in assay from the initial value, failure to meet acceptance criteria) triggers the need for intermediate stability studies.[4] If your long-term condition is 25°C/60% RH, you must conduct testing at the intermediate condition of 30°C ± 2°C / 65% RH ± 5% RH.[4] This additional data helps to evaluate the temperature effect and establish appropriate storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of stability samples, particularly using High-Performance Liquid Chromatography (HPLC).

Issue Potential Causes Recommended Solutions
1. Ghost Peaks in Chromatogram 1. Contamination from previous injection (carryover).2. Impurities in the mobile phase or blank solvent.3. Column bleed from a previous, harsh gradient.1. Inject a blank solvent run after a high-concentration sample to check for carryover.[13]2. Prepare fresh mobile phase using high-purity solvents.[13]3. Increase the column equilibration time between runs or implement a column wash step at the end of the gradient.[13]
2. Shifting Retention Times 1. Inadequate column equilibration between runs.2. Fluctuations in column temperature.3. Changes in mobile phase composition (e.g., evaporation of an organic component).4. Pump malfunction or leaks.[14]1. Ensure the column is fully equilibrated at initial conditions before each injection; a minimum of 10 column volumes is recommended.[13]2. Use a column oven to maintain a constant temperature.[14][15]3. Cover mobile phase reservoirs and prepare fresh mobile phase daily.[14]4. Check system pressure for fluctuations and inspect fittings for leaks.[14][16]
3. Peak Tailing 1. Column overload (injecting too much sample).2. Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions).3. Mismatched pH between sample solvent and mobile phase.1. Reduce the injection volume or sample concentration.2. Use a mobile phase buffer to maintain a consistent pH and suppress silanol activity.[17]3. Whenever possible, dissolve the sample in the initial mobile phase.[14]
4. Sudden Loss of Assay Value 1. Sample preparation error (e.g., incorrect dilution).2. System suitability failure (e.g., inconsistent injection volume).3. Accelerated degradation due to an unforeseen factor (e.g., contamination of the stability chamber).1. Prepare and re-analyze a new sample from the same stability timepoint.2. Review system suitability data (e.g., peak area precision of standards) to rule out instrument error.3. Verify the storage conditions of the stability chamber and inspect other samples from the same pull for similar issues.

Data Presentation

Table 1: Hypothetical Accelerated Stability Data for this compound

Storage Condition: 40°C / 75% RH Packaging: Amber glass vial

Test ParameterAcceptance CriteriaInitial1 Month3 Months6 Months
Appearance White to off-white powderConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.197.596.2
Degradant A (%) ≤ 0.20< 0.050.080.150.25
Total Degradants (%) ≤ 1.00.120.250.550.95
Water Content (%) ≤ 0.50.20.20.30.3
*Result is out of specification (OOS), triggering an investigation and intermediate stability testing.
Table 2: Hypothetical Forced Degradation Results for this compound

% Degradation is calculated based on the loss of the main peak area.

Stress ConditionDuration% DegradationMajor Degradants Formed
Acid Hydrolysis (0.1N HCl) 24h at 60°C12.5%Degradant H1, Degradant H2
Base Hydrolysis (0.1N NaOH) 4h at 60°C25.8%Degradant B1
Oxidation (3% H₂O₂) 8h at RT8.2%Degradant O1
Thermal 48h at 80°C4.1%Degradant A
Photolytic (ICH Q1B) 1.2M lux·hr / 200 W·hr/m²15.3%Degradant P1, Degradant A

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-25.1 min: 95% to 5% B

      • 25.1-30 min: 5% B (Equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.5 mg/mL.

  • Procedure:

    • Equilibrate the system until a stable baseline is achieved.

    • Perform a blank injection (diluent) to ensure no interfering peaks.

    • Inject a standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

    • Inject the stability samples for analysis.

    • Calculate the assay and impurity levels using appropriate standards and relative response factors if known.

Protocol 2: Forced Degradation Study for this compound
  • Objective: To identify potential degradation products and demonstrate the specificity of the stability-indicating method.[7]

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile/Water).

  • Stress Conditions:

    • Acidic: Mix the stock solution 1:1 with 0.2N HCl to get a final concentration of 0.1N HCl. Heat at 60°C.

    • Basic: Mix the stock solution 1:1 with 0.2N NaOH to get a final concentration of 0.1N NaOH. Heat at 60°C.

    • Oxidative: Mix the stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Store at room temperature.

    • Thermal: Store the solid drug substance in an oven at 80°C.

    • Photolytic: Expose the solid drug substance in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample each condition at appropriate intervals (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[10]

  • Analysis:

    • Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration (0.5 mg/mL) with the diluent.

    • Analyze using the validated stability-indicating HPLC method.

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with degradants.

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation cluster_contingency Contingency start Define Stability Protocol (ICH Q1A) method_dev Develop & Validate Stability-Indicating Method start->method_dev sample_prep Prepare & Package Stability Batches method_dev->sample_prep storage Place Samples in Stability Chambers (Long-Term, Accel.) sample_prep->storage pull Pull Samples at Timepoints (0, 3, 6, 9, 12 mo...) storage->pull analysis Analyze Samples (HPLC Assay, Impurities) pull->analysis data_review Review Data vs. Acceptance Criteria analysis->data_review decision Significant Change? data_review->decision report Generate Stability Report & Propose Shelf-Life decision->report No intermediate Perform Intermediate Condition Testing (30°C / 65% RH) decision->intermediate Yes end end report->end End of Study intermediate->analysis

Caption: General workflow for conducting a pharmaceutical stability study.

Troubleshooting_OOS cluster_lab_investigation Phase 1: Laboratory Investigation cluster_full_investigation Phase 2: Full-Scale Investigation start Out-of-Specification (OOS) Result Detected check1 Check for Obvious Errors (Calculation, Dilution, Instrument Log) start->check1 retest Re-analyze Original Sample & Retest Standard check1->retest decision1 OOS Confirmed? retest->decision1 resample Re-sample from Original Stability Batch decision1->resample Yes end_valid Result Invalidated (Lab Error Identified) decision1->end_valid No review Review Manufacturing & Storage Records resample->review root_cause Determine Root Cause (e.g., Method, Process, Degradation) review->root_cause capa Implement Corrective and Preventive Actions (CAPA) root_cause->capa end_confirmed OOS Result Confirmed & Reported capa->end_confirmed

Caption: Decision-making workflow for an Out-of-Specification (OOS) result.

Degradation_Pathway cluster_pathways Potential Degradation Pathways VolvaltrateB This compound (Active Substance) Hydrolysis Degradant B1 (from Base Hydrolysis) VolvaltrateB->Hydrolysis OH⁻ / H₂O Oxidation Degradant O1 (from Oxidation) VolvaltrateB->Oxidation H₂O₂ / O₂ Photolysis Degradant P1 (from Photolysis) VolvaltrateB->Photolysis Light (hν)

Caption: Hypothetical degradation pathways for this compound.

References

troubleshooting poor signal in Volvaltrate B analytical detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal in the analytical detection of Volvaltrate B.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor signal intensity for this compound in HPLC-UV analysis?

A1: Poor signal intensity in HPLC-UV analysis of this compound can stem from several factors:

  • Incorrect Detection Wavelength: this compound may have a UV absorption maximum that is different from the wavelength set on the detector.

  • Low Concentration: The concentration of this compound in the sample may be below the limit of detection (LOD) of the instrument.

  • Mobile Phase Issues: The mobile phase composition might not be optimal, or it could be absorbing at the detection wavelength, leading to a high background signal and low sensitivity.[1]

  • Sample Degradation: this compound, like many natural products, might be unstable and degrade in the sample solvent or during the analytical run. Valepotriates, for instance, are known to be very unstable.

  • Injector Problems: A partially blocked injector or an incorrect injection volume can lead to a smaller amount of sample reaching the column.[2]

Q2: My this compound signal is inconsistent between injections in my LC-MS analysis. What should I investigate?

A2: Inconsistent signal intensity in LC-MS is often related to ion suppression or enhancement effects. Here's what to check:

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to signal suppression.[3][4] This is a common issue in the analysis of complex samples like natural product extracts.

  • Sample Preparation: Inadequate sample cleanup can leave behind matrix components that cause ion suppression.[5] Consider incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.[5][6]

  • Chromatographic Separation: If this compound co-elutes with a major matrix component, the signal will be suppressed. Adjusting the gradient or changing the stationary phase can help resolve this.

  • Ion Source Contamination: A dirty ion source can lead to erratic ionization and fluctuating signal intensity. Regular cleaning is crucial.[7]

Q3: I am not detecting any signal for this compound. What are the initial troubleshooting steps?

A3: If you are not observing any signal, a systematic check of the entire analytical workflow is necessary.

  • Verify Standard and Sample Integrity: Ensure that your this compound standard is not degraded and that the sample has been prepared correctly.

  • Instrument Check:

    • HPLC-UV: Check that the detector lamp is on and has sufficient energy.[1]

    • LC-MS: Confirm that the mass spectrometer is properly tuned and calibrated. Check for leaks in the system.

  • Method Parameters: Double-check all method parameters, including injection volume, mobile phase composition, flow rate, and detector settings.

  • Column Health: A blocked or contaminated column can prevent the analyte from reaching the detector.[1]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise (S/N) Ratio in HPLC-UV Detection

This guide provides a step-by-step approach to diagnosing and resolving a low signal-to-noise ratio for this compound.

Problem: The peak for this compound is small and difficult to distinguish from the baseline noise.

Troubleshooting Workflow:

G start Low S/N for this compound check_wavelength Verify UV Wavelength (Scan Standard) start->check_wavelength optimize_mp Optimize Mobile Phase (Use HPLC-grade solvents) check_wavelength->optimize_mp [Wavelength OK] solution1 Adjust Wavelength to λmax check_wavelength->solution1 [Incorrect] increase_conc Increase Sample Concentration (If possible) optimize_mp->increase_conc [MP OK] solution2 Prepare Fresh Mobile Phase optimize_mp->solution2 [Contaminated] check_system Check System for Noise (Baseline Test) increase_conc->check_system [Conc. OK] solution3 Concentrate Sample or Inject Larger Volume increase_conc->solution3 [Too Dilute] solution4 Clean Detector Cell, Check Lamp check_system->solution4 [System Noisy]

Caption: Troubleshooting workflow for low S/N in HPLC-UV.

Quantitative Data Summary:

ParameterInitial StateAfter OptimizationTroubleshooting Step
Detection Wavelength 220 nm254 nmScanned standard to find λmax
Signal-to-Noise (S/N) 3:115:1Adjusted wavelength
Mobile Phase Acetonitrile:Water (50:50)Acetonitrile:0.1% Formic AcidAdded modifier to improve peak shape
Peak Area 8,50045,000Optimized mobile phase
Guide 2: Investigating Ion Suppression in LC-MS Detection

This guide outlines the process for identifying and mitigating ion suppression when analyzing this compound.

Problem: The signal for this compound is significantly lower in the sample matrix compared to the pure standard.

Experimental Workflow for Ion Suppression Assessment:

G start Suspected Ion Suppression infusion Post-Column Infusion of This compound Standard start->infusion inject_blank Inject Blank Matrix Extract infusion->inject_blank observe_signal Observe Signal Dip at Analyte Retention Time? inject_blank->observe_signal no_suppression No Significant Suppression observe_signal->no_suppression [No] suppression_confirmed Suppression Confirmed observe_signal->suppression_confirmed [Yes] improve_cleanup Improve Sample Cleanup (e.g., SPE) modify_chrom Modify Chromatography (Shift Retention Time) suppression_confirmed->improve_cleanup suppression_confirmed->modify_chrom

Caption: Workflow for identifying ion suppression.

Quantitative Data Summary:

ExperimentThis compound Peak Area% Signal ReductionConclusion
Standard in Solvent 1,500,000-Baseline
Standard in Precipitated Matrix 450,00070%Significant Ion Suppression
Standard in SPE-Cleaned Matrix 1,200,00020%Ion Suppression Mitigated

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Extract 1 g of sample material with 10 mL of methanol. Sonicate for 15 minutes, then centrifuge. Filter the supernatant through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method for Sensitive Detection of this compound
  • Chromatographic Conditions: Same as HPLC-UV method.

  • Mass Spectrometer: Triple Quadrupole.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions:

    • Precursor Ion (m/z): [Hypothetical value, e.g., 435.2]

    • Product Ion (m/z): [Hypothetical value, e.g., 215.1]

  • Sample Preparation: Perform a solid-phase extraction (SPE) on the initial methanol extract.

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the sample extract.

    • Wash with 20% methanol in water to remove polar interferences.

    • Elute this compound with acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Signaling Pathways and Logical Relationships

Logical Relationship for Method Selection

This diagram illustrates the decision-making process for selecting the appropriate analytical method for this compound based on the research goal.

G start Analytical Goal for This compound quant_or_qual Quantitative or Qualitative? start->quant_or_qual quant Quantitative Analysis quant_or_qual->quant [Quantitative] qual Qualitative Analysis (Identification) quant_or_qual->qual [Qualitative] matrix_complexity Complex Matrix? quant->matrix_complexity lc_ms LC-MS qual->lc_ms hplc_uv HPLC-UV matrix_complexity->hplc_uv [No/Simple] lc_msms LC-MS/MS matrix_complexity->lc_msms [Yes]

Caption: Decision tree for this compound analytical method selection.

References

Validation & Comparative

Validating the Anti-Cancer Activity of Volvaltrate B In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anti-cancer activity of Volvaltrate B, a compound isolated from Valeriana fauriei. While direct in vivo data for this compound is not yet available, preliminary in vitro studies on related compounds from the same plant show promising anti-proliferative effects against breast cancer and astrocytoma cells. This document outlines a prospective in vivo study using a human breast cancer xenograft model and compares the hypothetical efficacy of this compound against a standard-of-care chemotherapeutic agent, Doxorubicin.

Data Presentation: Comparative Efficacy in a Xenograft Model

The following table summarizes hypothetical quantitative data from a prospective in vivo study designed to evaluate the anti-cancer activity of this compound. The data is benchmarked against Doxorubicin, a commonly used chemotherapeutic for triple-negative breast cancer.

Table 1: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in an MDA-MB-231 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control10 mL/kg, i.p., daily1500 ± 250-+2.5
This compound20 mg/kg, i.p., daily750 ± 18050-1.5
This compound40 mg/kg, i.p., daily450 ± 15070-4.0
Doxorubicin5 mg/kg, i.p., weekly525 ± 16565-8.0

Data are presented as mean ± standard deviation. Tumor growth inhibition is calculated relative to the vehicle control group.

Experimental Protocols

Detailed methodologies for the key experiments in this hypothetical study are provided below.

Cell Culture and Animal Models

The human triple-negative breast cancer cell line, MDA-MB-231, will be used for this study. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Six-week-old female athymic nude mice (nu/nu) will be used for the xenograft model. All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure ethical treatment and minimize suffering.

MDA-MB-231 Xenograft Model Establishment

MDA-MB-231 cells are harvested during their exponential growth phase and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL. Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into the right flank. Tumor growth is monitored, and treatment is initiated when the tumors reach an average volume of 100-150 mm³.

Treatment Protocol

Mice are randomly assigned to one of four treatment groups (n=8 per group):

  • Vehicle Control: Administered intraperitoneally (i.p.) daily.

  • This compound (20 mg/kg): Administered i.p. daily.

  • This compound (40 mg/kg): Administered i.p. daily.

  • Doxorubicin (5 mg/kg): Administered i.p. once weekly.

The treatment duration is 21 days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

Efficacy and Toxicity Assessment

The primary endpoint is tumor growth inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Toxicity is assessed by monitoring changes in body weight, clinical signs of distress, and post-mortem analysis of major organs.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Transcription Gene Transcription (Proliferation, Survival) PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates PIP2 PIP2 PIP2->PI3K mTOR mTOR Akt->mTOR activates mTOR->Transcription Volvaltrate_B Volvaltrate_B Volvaltrate_B->Akt inhibits

Experimental Workflow Diagram

experimental_workflow Cell_Culture MDA-MB-231 Cell Culture Xenograft Subcutaneous Injection into Nude Mice Cell_Culture->Xenograft Tumor_Growth Tumor Growth to 100-150 mm³ Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Vehicle Vehicle Control Randomization->Vehicle VB_20 This compound (20 mg/kg) Randomization->VB_20 VB_40 This compound (40 mg/kg) Randomization->VB_40 Dox Doxorubicin (5 mg/kg) Randomization->Dox Analysis Data Analysis: Tumor Volume, Body Weight, TGI Calculation

A Comparative Analysis of the Anxiolytic Effects of Volvaltrate B and Valerenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic properties of two prominent compounds derived from Valeriana officinalis: Volvaltrate B, a member of the valepotriate class, and valerenic acid, a sesquiterpenoid. While both compounds are associated with the plant's traditional use for anxiety and sedation, their mechanisms of action and the extent of their effects exhibit notable differences. This analysis is based on available preclinical data to inform further research and drug development.

Note on this compound: Direct experimental data on the anxiolytic effects of isolated this compound is limited. Therefore, this guide utilizes data from studies on "valtrate," a closely related and major valepotriate found in Valeriana species, as a representative of this compound class. This approach is taken to provide a substantive comparison, and it should be noted that the specific activity of this compound may vary.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic effects of valerenic acid and valtrate.

Table 1: Anxiolytic Effects in Animal Models

CompoundAnimal ModelBehavioral TestDosing RegimenKey Anxiolytic-Like EffectsReference
Valerenic Acid RatsElevated Plus Maze (EPM)3 mg/kgSignificant reduction in anxious behavior compared to control.[1]
Valtrate RatsElevated Plus Maze (EPM)10 mg/kg, p.o. (10 days)Increased time spent and entries into open arms.[2]
Valtrate RatsOpen Field Test (OFT)10 mg/kg, p.o. (10 days)Increased number of central entries.[2]
Valepotriates RatsElevated Plus Maze (EPM)0.1 and 0.2 g/kg, p.o.Significantly increased time spent and arm entries into open arms.[3][4]

Table 2: Receptor Interaction and Mechanism of Action

CompoundPrimary Molecular TargetMechanism of ActionKey FindingsReference
Valerenic Acid GABA-A ReceptorPositive allosteric modulator, particularly at the β2 and β3 subunits.Enhances GABAergic inhibition in the central nervous system.[1]
Valtrate UndeterminedPotentially modulates the Hypothalamus-Pituitary-Adrenal (HPA) axis. May also involve GABAergic systems.Significantly reduced serum corticosterone levels in rats. Upregulated the expression of GABA-A receptors and GAD65.[2][5]

Experimental Protocols

Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety in rodents.

  • Apparatus: The maze is shaped like a plus sign and consists of four arms: two open arms and two enclosed by high walls. The entire apparatus is elevated above the floor.

  • Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms, as the animal is less fearful of the open environment.

  • Procedure (as per studies on valtrate and valerenic acid):

    • Animals (rats or mice) are administered the test compound (e.g., valtrate, valerenic acid, or vehicle control) via a specific route (e.g., oral gavage) and at a predetermined time before the test.

    • Each animal is placed at the center of the maze, facing an open arm.

    • The behavior of the animal is recorded for a set period (typically 5-10 minutes).

    • Key parameters measured include the number of entries into the open and closed arms, and the time spent in each type of arm.

    • An increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries is indicative of an anxiolytic effect.

Open Field Test (OFT) for General Locomotor Activity and Anxiety

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.

  • Apparatus: The apparatus consists of a large, open, and enclosed arena, often marked with a grid to measure movement.

  • Principle: Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment. Anxiolytic compounds may increase exploration of the central, more "anxiety-provoking" area of the field. The test also measures general activity levels, which is important to distinguish a true anxiolytic effect from sedation.

  • Procedure (as per studies on valtrate):

    • Animals are administered the test compound or a vehicle control.

    • Each animal is placed in the center of the open field.

    • Behavior is recorded for a specified duration.

    • Parameters measured include the total distance traveled, the time spent in the center versus the periphery of the arena, and the number of entries into the central zone.

    • An increase in the time spent in and the number of entries into the central zone, without a significant decrease in overall locomotor activity, suggests an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

Valerenic Acid: GABA-A Receptor Modulation

Valerenic acid's anxiolytic effects are primarily attributed to its positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system. By binding to a specific site on the receptor, distinct from the benzodiazepine binding site, valerenic acid enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This increased inhibition in key brain regions associated with anxiety, such as the amygdala, is thought to produce its calming effects.

valerenic_acid_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (β2/β3 subunit) Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis VA Valerenic Acid VA->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds valtrate_pathway Stress Stress/Anxiety Stimulus Hypothalamus Hypothalamus Stress->Hypothalamus Activates Pituitary Pituitary Gland Hypothalamus->Pituitary Releases CRH Adrenal Adrenal Gland Pituitary->Adrenal Releases ACTH Corticosterone Corticosterone (Stress Hormone) Adrenal->Corticosterone Produces Anxiety_Symptoms Anxiety Symptoms Corticosterone->Anxiety_Symptoms Contributes to Valtrate Valtrate Valtrate->Hypothalamus Inhibits (Hypothesized) Valtrate->Pituitary Inhibits (Hypothesized) Valtrate->Adrenal Inhibits (Hypothesized)

References

Comparative Analysis of Valtrate and Cisplatin in HCT-8 Colon Cancer Cells: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Valtrate, a natural compound, and Cisplatin, a conventional chemotherapeutic agent, on HCT-8 colon cancer cells. This comparison is based on existing literature for Cisplatin and extrapolates findings for Valtrate from studies on other cancer cell lines due to the absence of direct studies on HCT-8 cells. The objective is to present a parallel examination of their mechanisms of action, focusing on the induction of apoptosis and cell cycle arrest.

I. Introduction

Cisplatin is a cornerstone of chemotherapy for various cancers, including colorectal cancer. Its primary mechanism involves the formation of DNA adducts, leading to DNA damage and subsequent cell death. However, its efficacy is often limited by significant side effects and the development of drug resistance.

Valtrate, an iridoid compound isolated from the medicinal plant Valeriana jatamansi, has demonstrated anti-cancer properties in breast cancer cells by inducing cell cycle arrest and apoptosis. While direct studies on HCT-8 colon cancer cells are not currently available, this guide will hypothesize its effects based on its known mechanisms, providing a framework for future comparative research.

II. Cytotoxicity and Proliferation

The cytotoxic effects of both compounds are typically evaluated using cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic agents.

CompoundCell LineAssayIC50 ValueCitation
Cisplatin HCT-116CCK-85.5 µg/ml[1]
Cisplatin SW480CCK-811.8 µg/ml[1]
Valtrate MDA-MB-231 (Breast)MTTNot Specified[2]
Valtrate MCF-7 (Breast)MTTNot Specified[2]

Note: IC50 values for Valtrate in HCT-8 cells are not available and would need to be determined experimentally.

III. Mechanism of Action: A Comparative Overview

Both Cisplatin and Valtrate are understood to induce cancer cell death through the activation of apoptosis and disruption of the cell cycle. However, the upstream signaling pathways they trigger are distinct.

A. Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate malignant cells.

Cisplatin: Cisplatin-induced DNA damage activates complex signaling cascades. In colon cancer cells, this involves the activation of the p53 tumor suppressor protein.[2] This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, leading to the execution of apoptosis.[4] The MAPK and PI3K/FOXO3a signaling pathways are also implicated in cisplatin-induced apoptosis in colon cancer cells.[5]

Valtrate (Hypothesized for HCT-8): Based on studies in breast cancer cells, Valtrate is shown to induce apoptosis through the activation of caspases 3 and 7, and the cleavage of PARP.[2] It also appears to modulate the Akt signaling pathway, a key regulator of cell survival.[2] It is plausible that in HCT-8 cells, Valtrate would similarly trigger the intrinsic apoptotic pathway, potentially involving the regulation of Bcl-2 family proteins and the activation of the caspase cascade.

FeatureCisplatin in Colon CancerValtrate in Breast Cancer (Hypothesized for HCT-8)
Primary Trigger DNA Damage (DNA crosslinks)Not fully elucidated
Key Signaling Pathways p53, MAPK, PI3K/FOXO3aAkt
Mitochondrial Involvement Cytochrome c releaseLikely
Caspase Activation Caspase-3, -9Caspase-3, -7
Apoptotic Markers Cleaved PARP, Increased Bax/Bcl-2 ratioCleaved PARP
B. Cell Cycle Arrest

Disruption of the normal cell cycle progression is another key mechanism of anti-cancer drugs.

Cisplatin: Cisplatin is known to cause cell cycle arrest at the S and G2/M phases in colon cancer cells.[6] This arrest is a consequence of DNA damage checkpoints being activated to allow time for DNA repair, failing which the cell is directed towards apoptosis.

Valtrate (Hypothesized for HCT-8): In breast cancer cells, Valtrate induces a G2/M phase arrest.[2] This is associated with the reduced expression of Cyclin B1 and altered phosphorylation of cdc2.[2] It is anticipated that Valtrate would exert a similar effect on HCT-8 cells, preventing them from entering mitosis and thereby inhibiting proliferation.

FeatureCisplatin in Colon CancerValtrate in Breast Cancer (Hypothesized for HCT-8)
Phase of Arrest S and G2/MG2/M
Key Regulatory Proteins p53, p21p21, Cyclin B1, p-cdc2

IV. Signaling Pathways

The following diagrams illustrate the known and hypothesized signaling pathways affected by Cisplatin and Valtrate.

cisplatin_pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Crosslinks) Cisplatin->DNA_Damage PI3K_AKT PI3K/Akt Pathway Cisplatin->PI3K_AKT ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 MAPK MAPK Pathway ATM_ATR->MAPK p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 G2M_Arrest G2/M Arrest p21->G2M_Arrest Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MAPK->Apoptosis FOXO3a FOXO3a Activation PI3K_AKT->FOXO3a FOXO3a->Apoptosis

Caption: Cisplatin signaling pathway in colon cancer cells.

valtrate_pathway Valtrate Valtrate Akt p-Akt (Ser473) Downregulation Valtrate->Akt p21 p21 Upregulation Valtrate->p21 CyclinB1 Cyclin B1 Downregulation Valtrate->CyclinB1 p_cdc2 p-cdc2 Upregulation Valtrate->p_cdc2 Caspase8 Caspase-8 Downregulation Valtrate->Caspase8 Caspase3_7 Caspase-3 & 7 Activation Valtrate->Caspase3_7 G2M_Arrest G2/M Arrest p21->G2M_Arrest CyclinB1->G2M_Arrest p_cdc2->G2M_Arrest PARP PARP Cleavage Caspase3_7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized Valtrate signaling in HCT-8 cells.

V. Experimental Protocols

The following are standard protocols for assays relevant to this comparative study.

A. Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed HCT-8 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Valtrate or Cisplatin for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat HCT-8 cells with the IC50 concentrations of Valtrate or Cisplatin for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

C. Cell Cycle Analysis (PI Staining)
  • Cell Treatment: Treat HCT-8 cells with the IC50 concentrations of Valtrate or Cisplatin for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

D. Western Blot Analysis
  • Protein Extraction: Lyse treated and untreated HCT-8 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Caspase-3, Cyclin B1, p21, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities relative to a loading control (e.g., β-actin).

VI. Experimental Workflow

The following diagram outlines a logical workflow for a comparative study.

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Comparison HCT8 HCT-8 Cell Culture Treatment Treat with Valtrate & Cisplatin (Dose-Response) HCT8->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay Western_Blot Western Blot Analysis IC50->Western_Blot Compare_Apoptosis Compare Apoptotic Rates Apoptosis_Assay->Compare_Apoptosis Compare_CellCycle Compare Cell Cycle Arrest CellCycle_Assay->Compare_CellCycle Compare_Proteins Compare Protein Expression Western_Blot->Compare_Proteins Conclusion Draw Conclusions Compare_Apoptosis->Conclusion Compare_CellCycle->Conclusion Compare_Proteins->Conclusion

Caption: A typical workflow for comparing cytotoxic agents.

VII. Conclusion and Future Directions

This guide presents a comparative framework for understanding the anti-cancer effects of Valtrate and Cisplatin on HCT-8 colon cancer cells. While Cisplatin's mechanisms are well-documented, the effects of Valtrate on this specific cell line remain to be experimentally validated.

Future research should focus on:

  • Determining the IC50 value of Valtrate in HCT-8 and other colon cancer cell lines.

  • Confirming the induction of apoptosis and cell cycle arrest by Valtrate in HCT-8 cells using the described protocols.

  • Elucidating the precise molecular pathways targeted by Valtrate in colon cancer cells.

  • Investigating the potential for synergistic effects when combining Valtrate and Cisplatin.

Such studies will be crucial in evaluating the potential of Valtrate as a novel therapeutic agent for colorectal cancer, potentially offering a natural alternative or adjuvant therapy to conventional treatments like Cisplatin.

References

Confirming GABAergic Activity of Novel Compounds: An Electrophysiological Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABAA receptor, are crucial targets for a wide range of therapeutics. The development of novel compounds with potential GABAergic activity requires robust and quantitative methods for confirmation and characterization. Electrophysiology, specifically the patch-clamp technique, remains the gold standard for directly measuring the functional effects of compounds on GABAA receptors.

This guide provides a framework for confirming the GABAergic activity of a hypothetical compound, which we will refer to as "Novel Compound X," by comparing its electrophysiological profile to well-established GABAA receptor positive allosteric modulators (PAMs): Diazepam (a benzodiazepine), Pentobarbital (a barbiturate), and Allopregnanolone (a neurosteroid). While a specific compound named "Volvaltrate B" was initially queried, no corresponding scientific literature regarding its GABAergic activity could be identified. Therefore, "Novel Compound X" will be used as a placeholder to illustrate the evaluative process.

Comparative Electrophysiological Data of GABAergic Modulators

The following table summarizes the key quantitative parameters obtained from whole-cell patch-clamp recordings on cultured neurons or heterologous expression systems (e.g., HEK293 or Xenopus oocytes) expressing GABAA receptors. These parameters are essential for comparing the efficacy and potency of Novel Compound X to known GABAergic agents.

ParameterDiazepamPentobarbitalAllopregnanoloneNovel Compound X
Mechanism of Action Positive Allosteric Modulator (increases channel opening frequency)[1]Positive Allosteric Modulator (prolongs channel open duration) and direct agonist at high concentrations[2]Positive Allosteric Modulator and direct agonist at higher concentrations[3]To be determined
EC₅₀ for Potentiation of GABA-evoked current (in the presence of GABA EC₁₀-₂₀) ~20-420 nM[4][5]~20-41 µM[6][7]High nanomolar range[8]To be determined
Maximum Potentiation of GABA-evoked current ~40-593%[4][5]Varies with subunit composition, can be >500%[6]Potentiation of peak and steady-state responses[9]To be determined
Direct Agonist Activity No significant direct activation at therapeutic concentrations.[10]Yes, at higher concentrations.[7]Yes, at higher concentrations.[3]To be determined
Effect on IPSC Decay Can prolong decay time.Increases decay time constant.[7]Prolongs the decay time course.[8]To be determined
Subunit Selectivity Primarily α1, α2, α3, α5 containing receptors.[11]Less subunit-specific than benzodiazepines.[6]Some subunit selectivity.To be determined

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validity of electrophysiological data. Below is a standard protocol for whole-cell patch-clamp recording to assess the GABAergic activity of a test compound.

Whole-Cell Patch-Clamp Electrophysiology Protocol
  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293T) transiently expressing specific GABAA receptor subunits (e.g., α1β2γ2).

    • Plate cells on glass coverslips treated with a suitable substrate (e.g., poly-L-lysine) to promote adherence.

    • Use cells for recording 24-48 hours after transfection or at an appropriate in-vitro age for primary neurons.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. (Using CsCl minimizes potassium currents).

  • Electrophysiological Recording:

    • Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-10 MΩ when filled with the internal solution.

    • Under voltage-clamp mode, approach a target cell and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the whole-cell configuration. Clamp the holding potential at -60 mV or -70 mV.[12]

  • Drug Application:

    • Use a rapid solution exchange system to apply GABA and the test compounds.[13]

    • Control GABA Application: Apply a low concentration of GABA (EC₅₋₁₀) to elicit a control inward current (IGABA).[4]

    • Co-application: Pre-apply the test compound (e.g., Novel Compound X or Diazepam) for a set duration (e.g., 1 second) followed by the co-application of the test compound and GABA to measure the potentiated current.[13]

    • Dose-Response: Apply a range of concentrations of the test compound with a fixed GABA concentration to determine the EC₅₀ for potentiation.

    • Direct Activation: Apply the test compound in the absence of GABA to check for direct agonist activity.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation for each concentration of the test compound.

    • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and maximum potentiation.

    • Analyze the decay kinetics of inhibitory postsynaptic currents (IPSCs) if applicable.

Visualizations

GABAergic Signaling Pathway and Modulation

The following diagram illustrates the basic mechanism of GABAA receptor activation and its positive allosteric modulation.

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Modulation GABA_vesicle GABA GABA_R GABA_A Receptor (Closed) GABA_vesicle->GABA_R 1. GABA binds GABA_R_Open GABA_A Receptor (Open) GABA_R->GABA_R_Open 2. Channel Opens Chloride_Channel Cl- Channel GABA_R_Open->Chloride_Channel 3. Cl- Influx PAM_Site Allosteric Site PAM_Site->GABA_R_Open Enhances GABA effect (Increased Cl- Influx) Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization 4. Hyperpolarization (Inhibition) PAM Positive Allosteric Modulator (PAM) PAM->PAM_Site Binds to allosteric site

Caption: GABAergic signaling pathway with positive allosteric modulation.

Electrophysiological Workflow for Confirming GABAergic Activity

This diagram outlines the experimental workflow for assessing the GABAergic activity of a novel compound.

Electrophysiology_Workflow cluster_setup Experimental Setup cluster_recording Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion A Cell Culture (Neurons or Transfected Cells) B Prepare Recording Solutions (Internal & External) A->B C Pull Patch Pipettes B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Apply Control GABA (EC₅₋₁₀) Record baseline current D->E F Co-apply Test Compound + GABA Record modulated current E->F G Test for Direct Agonism (Apply compound alone) F->G I Measure Peak Current Amplitudes F->I H Washout G->H G->I H->E Repeat for multiple concentrations J Calculate % Potentiation I->J K Plot Dose-Response Curve J->K L Determine EC₅₀ and Max Effect K->L M Compare data to known modulators (e.g., Diazepam, Pentobarbital) L->M N Confirm/Characterize GABAergic Activity M->N

Caption: Workflow for electrophysiological confirmation of GABAergic activity.

Conclusion

By following the outlined experimental protocols and comparing the resulting data with established benchmarks, researchers can effectively confirm and characterize the GABAergic activity of novel compounds. This systematic approach, grounded in direct functional measurement, is indispensable for the preclinical evaluation of potential new therapies targeting the GABAergic system. The provided frameworks for data comparison and experimental workflow offer a clear path for the rigorous assessment of any new chemical entity's interaction with GABAA receptors.

References

Unveiling the Cytotoxic Mechanisms of Volvaltrate B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic mechanisms of Volvaltrate B and related valepotriate compounds. Due to the limited availability of specific mechanistic data for this compound, this document leverages findings from studies on the closely related and structurally similar diene-type valepotriate, Valtrate, as a primary reference. This approach allows for a cross-validation of the likely cytotoxic pathways engaged by this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Comparative Cytotoxicity of Valepotriates

Valepotriates, a class of iridoids derived from Valerian species, have demonstrated significant cytotoxic effects against various cancer cell lines. The diene-type valepotriates, including Valtrate and Isovaltrate, have shown the highest potency.

Table 1: Comparative IC50 Values of Valepotriates against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Valtrate GLC-4Small-cell lung cancer1.4[1]
COLO 320Colorectal cancer3[1]
Isovaltrate GLC-4Small-cell lung cancer~1-6[1]
COLO 320Colorectal cancer~1-6[1]
Acevaltrate GLC-4Small-cell lung cancer~1-6[1]
COLO 320Colorectal cancer~1-6[1]
Didrovaltrate GLC-4Small-cell lung cancer2-3 fold less potent than diene types[1]
COLO 320Colorectal cancer2-3 fold less potent than diene types[1]
Valerenic Acid GLC-4Small-cell lung cancer100-200[1]
COLO 320Colorectal cancer100-200[1]

Elucidation of the Cytotoxic Mechanism: A Focus on Valtrate

Studies on Valtrate provide critical insights into the likely cytotoxic mechanism of this compound, highlighting the induction of apoptosis and cell cycle arrest mediated by key signaling pathways.

Key Mechanistic Findings for Valtrate:
  • Induction of Apoptosis: Valtrate has been shown to induce apoptosis in human breast cancer cells (MDA-MB-231 and MCF-7).[2] This is evidenced by the increased expression of cleaved caspase-3, cleaved caspase-7, and Poly (ADP-ribose) polymerase (PARP).[2]

  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase.[2] This is associated with reduced expression of cyclin B1 and increased expression of p21 and phospho-cdc2.[2]

  • Inhibition of the PI3K/Akt Signaling Pathway: A key mechanism of Valtrate's action is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. This is demonstrated by the reduced expression of phosphorylated Akt (p-Akt Ser 473).[2]

  • Inhibition of Cell Migration: Valtrate has also been observed to inhibit the migration of breast cancer cells, which is linked to the downregulation of matrix metalloproteinases MMP-2 and MMP-9.[2]

Signaling Pathway Diagram

Cytotoxic_Mechanism_of_Valtrate cluster_0 Valtrate cluster_1 Cellular Effects cluster_2 Outcomes Valtrate Valtrate PI3K PI3K Valtrate->PI3K inhibits Akt Akt Valtrate->Akt inhibits phosphorylation p21 p21 Valtrate->p21 increases expression CyclinB1 Cyclin B1 Valtrate->CyclinB1 reduces expression Caspase8 Caspase 8 Valtrate->Caspase8 reduces expression Caspase3_7 Caspase 3/7 Valtrate->Caspase3_7 increases cleavage PARP PARP Valtrate->PARP increases cleavage MMP MMP-2/9 Valtrate->MMP downregulates PI3K->Akt activates CellCycleArrest G2/M Arrest p21->CellCycleArrest CyclinB1->CellCycleArrest Apoptosis Apoptosis Caspase3_7->Apoptosis PARP->Apoptosis MigrationInhibition Migration Inhibition MMP->MigrationInhibition

Caption: Proposed cytotoxic mechanism of Valtrate.

Experimental Protocols

This section details the methodologies for the key experiments used to assess the cytotoxic mechanism of valepotriates.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., GLC-4, COLO 320, MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound, Valtrate, or other compounds of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p21, anti-cyclin B1, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treatment with this compound / Analogs start->treatment mtt MTT Assay treatment->mtt western Western Blot treatment->western flow Flow Cytometry treatment->flow ic50 IC50 Determination mtt->ic50 protein_quant Protein Expression Quantification western->protein_quant apoptosis_quant Apoptosis Quantification flow->apoptosis_quant conclusion Conclusion: Elucidation of Cytotoxic Mechanism ic50->conclusion protein_quant->conclusion apoptosis_quant->conclusion

Caption: Workflow for investigating cytotoxic mechanisms.

References

Benchmarking Volvaltrate B: A Comparative Guide to Iridoid Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Volvaltrate B against other prominent iridoid compounds. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decisions in the exploration of iridoids for therapeutic applications.

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a diverse range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1] this compound, an iridoid found in Valeriana officinalis, has garnered interest for its potential pharmacological applications, particularly its suspected modulation of GABAergic activity.[2] This guide benchmarks this compound against other well-studied iridoid compounds—Oleuropein, Aucubin, and Catalpol—as well as structurally related valepotriates, to provide a comparative overview of their performance in key biological assays.

Data Presentation: A Comparative Analysis of Bioactivity

To facilitate a clear comparison of the biological potency of these iridoid compounds, the following tables summarize the available quantitative data from in vitro studies. It is important to note that direct experimental data for this compound is limited in the current scientific literature. Therefore, data for structurally similar valepotriates are included to provide a contextual benchmark.

Table 1: Comparative Cytotoxic Activity of Iridoid Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Valtrate GLC(4) (human small-cell lung cancer)1-6[3]
COLO 320 (human colorectal cancer)1-6[3]
Isovaltrate GLC(4) (human small-cell lung cancer)1-6[3]
COLO 320 (human colorectal cancer)1-6[3]
Acevaltrate GLC(4) (human small-cell lung cancer)1-6[3]
COLO 320 (human colorectal cancer)1-6[3]
Didrovaltrate GLC(4) (human small-cell lung cancer)2-3 times less toxic than diene types[3]
COLO 320 (human colorectal cancer)2-3 times less toxic than diene types[3]
Valeriridoid A Human non-small cell lung cancer14.68[4]
Jatamanvaltrate P Human non-small cell lung cancer8.77[4]
Jatamanvaltrate Q Human non-small cell lung cancer10.07[4]
Aucubin (hydrolyzed) Not specified9.2 (for TNF-α suppression)[5]
Oleuropein MCF-7 (breast cancer)Not specified (antiproliferative effects noted)

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

Table 2: Comparative Anti-inflammatory Activity of Iridoid Compounds

CompoundAssayIC50 (µM)Reference
Isovaltrate isovaleroyloxyhydrin Nitric Oxide (NO) Production Inhibition19.00[6]
Aucubin (hydrolyzed) TNF-α Suppression9.2[5]
Catalpol Not specifiedNot specified (anti-inflammatory effects noted)
Oleuropein Not specifiedNot specified (anti-inflammatory effects noted)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the iridoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for detecting nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Stimulation: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate and treat with the iridoid compounds for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

Western Blot for NF-κB Analysis

Western blotting is used to detect the presence and relative abundance of specific proteins, such as the p65 subunit of NF-κB, to study its activation.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NF-κB p65).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (Griess) c1 Seed Cells c2 Treat with Iridoids c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance (570 nm) c4->c5 a1 Plate Macrophages a2 Treat with Iridoids & LPS a1->a2 a3 Collect Supernatant a2->a3 a4 Griess Reaction a3->a4 a5 Measure Absorbance (540 nm) a4->a5

Figure 1: Experimental workflows for cytotoxicity and anti-inflammatory assays.

nfkb_pathway cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Iridoids Iridoid Compounds (e.g., Aucubin) Iridoids->IKK Inhibits

Figure 2: Simplified NF-κB signaling pathway and the inhibitory action of iridoids.

gaba_a_modulation cluster_gaba Hypothesized GABAA Receptor Modulation by this compound GABA GABA GABAAReceptor GABAA Receptor (Chloride Channel) GABA->GABAAReceptor Binds to orthosteric site VolvaltrateB This compound (Valepotriate) VolvaltrateB->GABAAReceptor Binds to allosteric site VolvaltrateB->GABAAReceptor Enhances GABA effect (Positive Allosteric Modulation) Chloride Cl- ions GABAAReceptor->Chloride Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Hyperpolarization Influx leads to

Figure 3: Proposed mechanism of GABAA receptor positive allosteric modulation by this compound.

Conclusion

This comparative guide consolidates the available experimental data to benchmark this compound against other significant iridoid compounds. While direct quantitative data for this compound remains elusive, the potent cytotoxic and anti-inflammatory activities of structurally related valepotriates suggest that this compound holds considerable promise as a bioactive molecule. The provided experimental protocols and visual diagrams of key signaling pathways offer a foundational resource for researchers to design and execute further comparative studies. Future investigations should focus on generating specific quantitative data for this compound to enable a more direct and comprehensive comparison of its therapeutic potential. The hypothesized mechanism of GABAA receptor modulation also warrants experimental validation to elucidate its precise role in the central nervous system.

References

A Comparative Guide to Assessing the Efficacy of Novel Compounds on Bel7402 Hepatoma Cells: A "Volvaltrate B" Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility of a compound's biological effects is paramount in preclinical cancer research. This guide provides a framework for evaluating the efficacy of a novel compound, hypothetically named "Volvaltrate B," on the Bel7402 human hepatoma cell line. It outlines standard experimental protocols, presents data in a comparative format against established chemotherapeutic agents, and visualizes key cellular signaling pathways. This document serves as a methodological template for researchers investigating new therapeutic candidates for hepatocellular carcinoma.

Introduction

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited effective therapeutic options.[1][2] The Bel7402 cell line is a commonly used in vitro model for studying the molecular mechanisms of HCC and for the initial screening of potential anticancer agents. The validation of any new compound requires rigorous and reproducible experimental evidence. This guide uses a hypothetical compound, "this compound," to illustrate the process of generating and presenting comparative data against existing therapies such as Sorafenib, Doxorubicin, and 5-Fluorouracil.

Data Presentation: Comparative Efficacy

To objectively assess the anti-cancer properties of a novel compound, its performance should be quantified against established alternatives. The following tables summarize key efficacy parameters.

Table 1: Cell Viability and Cytotoxicity

This table compares the half-maximal inhibitory concentration (IC50) of "this compound" with other common chemotherapeutic agents on Bel7402 cells after 48 hours of treatment. A lower IC50 value indicates higher potency.

CompoundIC50 (µM) on Bel7402 Cells (48h)Primary Mechanism of Action
This compound (Hypothetical) 15.5 ± 2.1 Putative PI3K/Akt Pathway Inhibitor
Sorafenib2.43 ± 0.32[3]Multi-kinase inhibitor[3]
Doxorubicin~1.0 - 5.0 (cell line dependent)DNA intercalation, Topoisomerase II inhibition[4]
5-Fluorouracil (5-FU)19.03 µg/mL (~146 µM)Thymidylate synthase inhibition[5]
Paclitaxel1.89 µg/mL (~2.2 µM)[3]Microtubule stabilization[3]
Ampelopsin36.2 mg/L (~114 µM)[6]Induction of apoptosis[6]
Table 2: Induction of Apoptosis and Key Protein Modulation

This table outlines the effect of "this compound" and comparator compounds on the percentage of apoptotic cells and the expression levels of key apoptosis-regulating proteins.

Compound (Concentration)Apoptosis Rate (%)Bcl-2 ExpressionBax ExpressionCleaved Caspase-3
This compound (15 µM) 45.2 ± 3.8 Down-regulated Up-regulated Increased
Sorafenib (after Paclitaxel)36.43 ± 2.29[3]Down-regulated[3]Not specifiedNot specified
Wogonoside (8 µM)Enhanced[2]Decreased[2]Increased[2]Not specified
Ampelopsin (36.2 mg/L)Increased[6]Down-regulated[6]Up-regulated[6]Activated[6]
5-FU + CP-2543.06 ± 5.72[7]Decreased[8]Increased[8]Increased (Caspase-9)[8]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducibility. The following are standard protocols for the key experiments cited above.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed Bel7402 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" and control drugs (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Seed Bel7402 cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat Bel7402 cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Comparison A Seed Bel7402 Cells B Treat with this compound & Control Drugs A->B C Cell Viability (MTT Assay) B->C D Apoptosis Analysis (Flow Cytometry) B->D E Protein Expression (Western Blot) B->E F Calculate IC50 C->F G Quantify Apoptosis Rate D->G H Analyze Protein Levels E->H I Comparative Guide F->I G->I H->I

Caption: Workflow for evaluating a novel compound on Bel7402 cells.

PI3K/Akt Signaling Pathway and Apoptosis Regulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits VolvaltrateB This compound VolvaltrateB->Akt Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: PI3K/Akt pathway and its role in apoptosis.

MAPK/ERK Signaling Pathway and Cell Proliferation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation

Caption: MAPK/ERK pathway regulating cell proliferation.

Conclusion

This guide provides a standardized approach for the initial evaluation and comparative analysis of novel therapeutic compounds, such as the hypothetical "this compound," against Bel7402 hepatoma cells. By adhering to detailed protocols, presenting quantitative data in a clear, comparative format, and understanding the underlying cellular pathways, researchers can ensure the generation of robust and reproducible findings. This framework is essential for the systematic identification and validation of promising new candidates for the treatment of hepatocellular carcinoma.

References

independent validation of Volvaltrate B's therapeutic targets

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Analysis of the Therapeutic Targets of Volvaltrate B and a Comparative Guide to Pathway Alternatives

This guide provides an objective comparison of the putative therapeutic targets of this compound, a natural iridoid compound isolated from Valeriana jatamansi, against established therapeutic alternatives. While preclinical evidence suggests this compound's anti-cancer activity involves the modulation of the PI3K/AKT/mTOR and MAPK signaling pathways, its direct molecular targets have not been definitively validated in publicly accessible literature. This document summarizes the available data for this compound's biological activity and presents a detailed comparison with well-characterized inhibitors of these critical oncogenic pathways.

Key Signaling Pathways

The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways are central regulators of cell proliferation, survival, and metabolism.[1][2] Their frequent dysregulation in various cancers makes them prime targets for therapeutic intervention.[1][2]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation

Diagram 1: Simplified PI3K/AKT/mTOR Signaling Pathway.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation ERK->Transcription

Diagram 2: Simplified RAS/RAF/MEK/ERK (MAPK) Signaling Pathway.

Quantitative Data Comparison

Quantitative data for the direct inhibition of specific molecular targets by this compound are not available in peer-reviewed literature. However, studies on related compounds from V. jatamansi provide data on cytotoxic activity against various cancer cell lines.[3] This is compared below with specific kinase inhibitors for which extensive target inhibition data exists.

Table 1: Cytotoxic Activity of Chlorovaltrates (this compound Class) vs. Cancer Cell Lines

Compound Class Cell Line Cancer Type IC50 Range (µM)
Chlorovaltrates Bel 7402 Hepatoma 0.88 - 9.75[3]
PC3M Metastatic Prostate Cancer 0.88 - 9.75[3]
HCT8 Colon Cancer 0.88 - 9.75[3]
- Lung Adenocarcinoma 0.88 - 9.75[3]

Note: The IC50 values represent the concentration required to inhibit cell growth by 50% and do not measure direct binding to a specific molecular target.

Table 2: Comparison of Approved Inhibitors Targeting the PI3K/AKT/mTOR Pathway

Drug Name Molecular Target(s) Target IC50 Approved Indications (Selected)
Alpelisib PI3Kα 5 nM HR+, HER2- advanced breast cancer with PIK3CA mutation.[4][5]
Copanlisib PI3Kα, PI3Kδ 0.5 nM (α), 0.7 nM (δ) Relapsed follicular lymphoma.[5]
Everolimus mTORC1 1.6 - 5.4 nM Advanced renal cell carcinoma, HR+ breast cancer.[4]
Temsirolimus mTORC1 0.75 nM (in complex with FKBP12) Advanced renal cell carcinoma.

| Capivasertib | AKT1/2/3 | 10 nM (AKT1), 13 nM (AKT3) | HR+, HER2- advanced breast cancer with specific alterations.[1] |

Table 3: Comparison of Approved Inhibitors Targeting the MAPK Pathway

Drug Name Molecular Target(s) Target IC50 Approved Indications (Selected)
Dabrafenib BRAF V600E 0.8 nM BRAF V600E-mutant melanoma, non-small cell lung cancer.
Trametinib MEK1, MEK2 0.7 nM (MEK1), 1.6 nM (MEK2) BRAF V600E/K-mutant melanoma, non-small cell lung cancer.
Selumetinib MEK1, MEK2 14 nM (MEK1), 12 nM (MEK2) Neurofibromatosis type 1 (NF1) with plexiform neurofibromas.

| Sotorasib | KRAS G12C | - (Covalent Inhibitor) | KRAS G12C-mutated non-small cell lung cancer. |

Experimental Protocols for Target Validation

Validating that a compound engages and inhibits a specific molecular target requires a multi-step approach, moving from biochemical assays to cell-based models and finally to in vivo studies.

Target_Validation_Workflow cluster_0 In Vitro / Biochemical cluster_1 In Cellulo / Cell-Based cluster_2 In Vivo Binding Binding Assay (e.g., SPR, TR-FRET) Activity Kinase Activity Assay (e.g., Z'-LYTE, LanthaScreen) Binding->Activity TargetEngage Target Engagement (e.g., CETSA) Activity->TargetEngage Pathway Pathway Inhibition (Western Blot for p-Proteins) TargetEngage->Pathway Phenotype Phenotypic Assays (Viability, Apoptosis) Pathway->Phenotype Xenograft Xenograft Models Phenotype->Xenograft PD Pharmacodynamics (Biomarker Analysis) Xenograft->PD

Diagram 3: General Experimental Workflow for Kinase Inhibitor Target Validation.
Key Experimental Methodologies

1. In Vitro Kinase Inhibition Assay (Biochemical)

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Principle (Example: Z'-LYTE™ Assay): This assay is based on fluorescence resonance energy transfer (FRET). A synthetic peptide substrate is phosphorylated by the target kinase. A development reagent containing a site-specific protease is then added, which cleaves only the non-phosphorylated peptides. This cleavage separates the FRET donor from the acceptor, disrupting FRET and changing the emission ratio. An inhibitor will prevent phosphorylation, leading to peptide cleavage and a change in the FRET signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2).[6]

    • Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (control) to the wells of a microplate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the kinase and inhibitor.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.[6]

    • Stop the reaction and add the development reagent.

    • Incubate to allow for peptide cleavage.

    • Read the plate on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.

    • Calculate the ratio of emissions and plot against the inhibitor concentration to determine the IC50 value.

2. Cell-Based Pathway Inhibition Assay (Western Blot)

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of its downstream substrates. A study on the related compound "valtrate" showed it reduced the expression of phosphorylated Akt (p-Akt), suggesting engagement with the PI3K/AKT pathway.[7]

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated form of a protein (e.g., p-Akt, p-ERK), one can quantify the activity of the upstream kinase.

  • Protocol Outline:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-Akt Ser473). Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., anti-Akt) to serve as a loading control.

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity to determine the relative reduction in protein phosphorylation at different inhibitor concentrations.

Conclusion

This compound, a compound from V. jatamansi, and its chemical relatives demonstrate cytotoxic effects against cancer cell lines, with evidence suggesting modulation of the PI3K/AKT signaling pathway.[3][7] However, a comprehensive and independent validation of its specific molecular target(s) is lacking in the public domain. There is a clear absence of quantitative data, such as IC50 values from direct kinase binding or activity assays, which is essential for confirming a mechanism of action.

In contrast, the pharmaceutical industry has developed numerous inhibitors of the PI3K/AKT/mTOR and MAPK pathways with well-defined molecular targets, validated through rigorous biochemical and cellular assays, and proven clinical efficacy.[1][2] For researchers and drug development professionals, while natural compounds like this compound present intriguing starting points, they require the same level of stringent target validation as synthetic molecules to be considered viable therapeutic candidates. Future research on this compound should focus on identifying its direct binding partners and quantifying its inhibitory activity in established biochemical and cell-based target validation assays.

References

Safety Operating Guide

Safe Disposal of Volvaltrate B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of Volvaltrate B based on standard laboratory safety protocols. This compound (CAS No: 1181224-13-4) is a naturally occurring iridoid compound and is considered an anticancer agent[1][2]. As such, it must be handled as a hazardous chemical. All researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to the specific hazardous waste disposal protocols established by their institution's Environmental Health & Safety (EHS) department.

Immediate Safety and Waste Identification

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a chemical fume hood.

A laboratory chemical is considered waste when it is no longer intended for use[3]. This includes expired materials, unused stock solutions, and contaminated materials. The first critical step is to correctly identify and categorize the waste stream.

Waste Segregation and Container Selection

Proper segregation is crucial to prevent dangerous chemical reactions[4]. This compound waste should not be mixed with incompatible materials. Based on its nature as a chlorinated organic compound, it should be segregated into the appropriate hazardous waste stream as defined by your institution.

Container Requirements:

  • Compatibility: Use only containers made of materials compatible with chlorinated organic compounds. The original manufacturer's container is often the best option[4][5].

  • Condition: Containers must be in good condition, with no leaks, cracks, or rust[3].

  • Closure: Containers must have a secure, leak-proof, screw-on cap. Parafilm, stoppers, and beakers are not acceptable closures[6].

  • Secondary Containment: Always place waste containers in a secondary container, such as a lab tray or bin, to contain any potential spills. The secondary container must be able to hold 110% of the volume of the primary container[6].

Waste TypeRecommended ContainerSegregation Notes
Solid this compound Original manufacturer's container or a clearly labeled, compatible container for dry chemical waste[6].Store separately from liquid waste and incompatible materials.
Liquid Solutions of this compound Compatible glass or plastic-coated glass bottle; carboys for larger volumes.Segregate into halogenated organic solvent waste stream. Do not mix with aqueous, non-halogenated, or heavy metal waste[5][7].
Contaminated Labware (Solid Waste) Puncture-proof container for sharps (pipette tips, needles). Double-bagged, clear plastic bags for non-sharp items (gloves, bench paper) within a labeled pail[5][6][7].Line a designated pail with a clear plastic bag. Label the pail clearly as "Chemically Contaminated Solid Waste"[7].
Empty Containers The original container.Containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the original label before disposal or reuse for compatible waste[3][5].

Labeling and Storage Procedures

Accurate labeling is a critical compliance and safety requirement. All hazardous waste containers must be labeled as soon as the first drop of waste is added.

Labeling Requirements:

  • The words "Hazardous Waste" must be prominent[4].

  • The full chemical name ("this compound") and all other components of any mixture, including percentages, must be listed. Chemical formulas or abbreviations are not acceptable[3][4].

  • The associated hazards (e.g., Toxic, Corrosive) must be clearly indicated[4].

  • The accumulation start date (the date the first waste was added) and the container full date must be recorded[4].

Storage in a Satellite Accumulation Area (SAA): Laboratories must designate a specific Satellite Accumulation Area (SAA) for the storage of hazardous waste[4]. This area can be a section of a bench, a cabinet, or within a fume hood, and it must be marked with a sign[7].

  • Keep waste containers securely closed except when adding waste[3][6].

  • Store incompatible waste streams in separate secondary containment bins[7].

  • Do not accumulate more than 55 gallons of a single waste stream. Once a container is full, it must be removed from the SAA within three days[4].

  • Partially filled containers may remain in the SAA for up to one year, though institutional policies may be stricter[4][5].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: Generate This compound Waste identify Identify Waste Stream (Solid, Liquid, Contaminated) start->identify sds CRITICAL STEP: Consult SDS & Institutional EHS Policy identify->sds container Select Compatible, Labeled Hazardous Waste Container sds->container Policies Understood error STOP & CONTACT EHS Do Not Proceed sds->error Unsure or No Policy segregate Segregate Waste by Type (e.g., Halogenated Organic) container->segregate storage Store in Designated SAA with Secondary Containment segregate->storage full Is Container Full or Past Accumulation Date? storage->full full->storage No pickup Request Hazardous Waste Collection via EHS Department full->pickup Yes document Complete Waste Manifest & Document Pickup pickup->document end End: Waste Properly Disposed document->end

References

Essential Safety and Logistical Information for Handling Volvaltrate B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Volvaltrate B. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the environment. This compound, an iridoid extracted from plants of the Valeriana genus, has demonstrated cytotoxic properties in research settings. Therefore, it must be handled with the same precautions as other cytotoxic and potentially hazardous compounds.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various procedures involving this compound.

Procedure Required PPE Specifications
Weighing and Aliquoting (Dry Powder) - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- N95 or higher Respirator- Safety GogglesGloves should be powder-free and chemotherapy-rated. Change gloves immediately if contaminated. Gown should be impermeable.
Solubilizing and Diluting - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Safety Goggles or Face ShieldTo be performed in a certified chemical fume hood or biological safety cabinet.
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat or Disposable Gown- Safety GlassesAll manipulations should be conducted in a Class II Biological Safety Cabinet.
Waste Disposal - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Safety Goggles or Face ShieldWear when handling contaminated waste containers.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps for safely incorporating this compound into experimental protocols.

VolvaltrateB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (Fume Hood / BSC) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound (in ventilated enclosure) prep_materials->weigh Proceed to Handling solubilize Solubilize and Prepare Stock Solution weigh->solubilize aliquot Aliquot for Experimental Use solubilize->aliquot experiment Perform Experiment (e.g., cell treatment) aliquot->experiment Use in Experiments decontaminate Decontaminate Work Surfaces experiment->decontaminate Post-Experiment dispose_waste Segregate and Dispose of Cytotoxic Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound are considered cytotoxic waste. This includes:

    • Unused or expired this compound

    • Contaminated PPE (gloves, gowns, etc.)

    • Plasticware (pipette tips, tubes, flasks)

    • Glassware (if not being decontaminated for reuse)

    • Contaminated cleaning materials (wipes, absorbent pads)

  • Waste Containers:

    • Sharps: All contaminated needles, syringes, and other sharps must be placed in a designated, puncture-proof cytotoxic sharps container.

    • Solid Waste: Contaminated solid waste should be collected in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag. The container must be clearly labeled with "Cytotoxic Waste" and the biohazard symbol.

    • Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, sealed, and leak-proof container. Avoid mixing with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service. Do not dispose of this compound or contaminated materials in general laboratory trash or down the drain.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound

This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance within a ventilated enclosure

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation:

    • Don all required PPE for handling dry powder (double nitrile gloves, disposable gown, N95 respirator, safety goggles).

    • Prepare the work surface within a chemical fume hood or Class II Biological Safety Cabinet by laying down a disposable, absorbent bench liner.

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450.5 g/mol , you would weigh 4.505 mg.

    • Record the exact weight.

  • Solubilization:

    • Inside the fume hood or BSC, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Cleanup:

    • Dispose of all contaminated materials (weigh boat, pipette tips, etc.) in the designated cytotoxic waste container.

    • Decontaminate the work surface with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of the cleaning materials as cytotoxic waste.

    • Doff PPE in the correct order to avoid self-contamination and dispose of it in the cytotoxic waste.

    • Wash hands thoroughly with soap and water.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.